Tetrahydrocorticosterone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2,2-dideuterio-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-deuterio-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i11D2,16D |
InChI Key |
RHQQHZQUAMFINJ-XPQCHRFWSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Tetrahydrocorticosterone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydrocorticosterone-d3, a deuterated analog of the endogenous steroid hormone, Tetrahydrocorticosterone. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development, particularly in modifying pharmacokinetic profiles and for use as an internal standard in metabolic studies. This document outlines a plausible synthetic route and details the analytical techniques essential for structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound can be achieved through the reductive deuteration of a suitable precursor, such as corticosterone (B1669441). This method introduces deuterium atoms across a double bond in the steroid's A-ring.
Proposed Synthetic Pathway
A potential pathway for the synthesis of this compound involves a two-step process starting from Corticosterone. First, a selective reduction of the A-ring double bond is performed in a deuterium-rich environment.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reductive Deuteration
This protocol is adapted from established methods for the deuteration of related corticosteroids.
Materials:
-
Corticosterone
-
5% Rhodium on Alumina (Rh/Al2O3)
-
Deuterated Acetic Acid (CH3COOD)
-
Deuterium gas (D2)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
A solution of Corticosterone in deuterated acetic acid is prepared in a high-pressure reaction vessel.
-
The catalyst, 5% Rhodium on Alumina, is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with deuterium gas.
-
The reaction mixture is stirred at a controlled temperature and pressure for a specified duration to ensure complete reduction and deuteration.
-
Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. This involves a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and confirming the positions of deuterium incorporation. A comparison of the spectra of the deuterated and unlabeled compounds is crucial.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tetrahydrocorticosterone
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-3 | ~3.6 |
| H-11 | ~4.1 |
| H-18 | ~0.8 |
| H-19 | ~1.2 |
| H-21 | ~4.2, ~4.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tetrahydrocorticosterone
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~72 |
| C-5 | ~43 |
| C-10 | ~36 |
| C-11 | ~68 |
| C-13 | ~43 |
| C-17 | ~88 |
| C-20 | ~210 |
| C-21 | ~65 |
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (expected to be in the A-ring) would be absent or significantly reduced in intensity. The ¹³C NMR spectrum would show altered splitting patterns for the carbons directly attached to deuterium.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic enrichment of the synthesized compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are valuable techniques.
Prior to GC-MS analysis, this compound is typically derivatized to increase its volatility.
Table 3: GC-MS Fragmentation Data for Unlabeled Tetrahydrocorticosterone (as TMS derivative)
| m/z | Relative Intensity | Possible Fragment |
| M+ | (Varies) | Molecular Ion |
| M-15 | (Varies) | [M-CH₃]⁺ |
| M-90 | (Varies) | [M-Si(CH₃)₃OH]⁺ |
| (Other fragments) | (Varies) | (Specific to steroid backbone) |
For this compound, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound. The fragmentation pattern will also reflect the presence of deuterium atoms.
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound in complex matrices.
Table 4: LC-MS/MS Parameters for Tetrahydrocorticosterone Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | (Specific to fragmentation of the precursor) |
| Collision Energy | (Optimized for specific transitions) |
For this compound, the precursor ion will be m/z [M+H+3]⁺. The product ions will also show a corresponding mass shift if the deuterium atoms are retained in the fragments.
Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed reductive deuteration of corticosterone offers a viable route to this valuable deuterated steroid. Comprehensive characterization using NMR and mass spectrometry is paramount to ensure the structural integrity, isotopic enrichment, and purity of the final product, enabling its effective use in research and drug development.
A Technical Guide to the Chemical Properties and Analysis of Deuterated Tetrahydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of deuterated Tetrahydrocorticosterone (THC), a vital tool in metabolic research and clinical diagnostics. Given the scarcity of publicly available data specifically for the deuterated form, this document compiles information on the non-deuterated analogue and provides context on the expected impact of deuterium (B1214612) substitution. It also presents a representative experimental protocol for the analysis of related steroid metabolites using deuterated internal standards, along with visualizations of key pathways and workflows.
Physicochemical Properties
Table 1: General and Physical Properties of Tetrahydrocorticosterone
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₄ | PubChem[1] |
| Molecular Weight | 350.5 g/mol | PubChem[1] |
| Appearance | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Water Solubility (Predicted) | 0.12 g/L | Human Metabolome Database (HMDB)[2] |
| logP (Predicted) | 2.07 | Human Metabolome Database (HMDB)[2] |
Table 2: Spectroscopic and Chromatographic Data for Tetrahydrocorticosterone
| Property | Data | Source |
| Exact Mass | 350.24570956 Da | PubChem[1] |
| Monoisotopic Mass | 350.24570956 Da | PubChem[1] |
| ¹H NMR | Spectrum available | PubChem[1] |
| GC-MS | Experimental data available | PubChem[1] |
| MS/MS | Experimental data available | PubChem[1] |
| Collision Cross Section | 179.6 Ų ([M+H-H₂O]⁺); 187.18 Ų ([M-H]⁻) | PubChem[1] |
Metabolic Pathway of Tetrahydrocorticosterone
Tetrahydrocorticosterone is a major metabolite of corticosterone (B1669441), a glucocorticoid hormone. The metabolic conversion primarily occurs in the liver and involves the reduction of the A-ring of the steroid nucleus by 5α-reductase or 5β-reductase, followed by reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase. This process results in the formation of two main stereoisomers: 5α-Tetrahydrocorticosterone (allo-Tetrahydrocorticosterone) and 5β-Tetrahydrocorticosterone. Deuterated THC is used as a tracer to study the kinetics and pathways of this metabolism.
Metabolic conversion of corticosterone to its tetrahydro metabolites.
Experimental Protocols: A Representative LC-MS/MS Method
Materials and Reagents
-
Analytes and Internal Standards: Reference standards for Tetrahydrocorticosterone and its deuterated analogue (e.g., Tetrahydrocorticosterone-d5).
-
Enzymes: β-glucuronidase from E. coli.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid.
-
Buffers: Sodium acetate (B1210297) buffer (pH 5.0).
-
Solid Phase Extraction (SPE): C18 cartridges.
Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of the deuterated internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase solution. Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the steroids with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native and deuterated Tetrahydrocorticosterone would be monitored. For example, for non-deuterated THC, a potential precursor ion would be [M+H]⁺ at m/z 351.2. Product ions would be determined by infusion and fragmentation of a standard solution. The deuterated standard would have a correspondingly higher m/z for its precursor and product ions.
-
A typical workflow for the quantitative analysis of urinary steroids.
Conclusion
Deuterated Tetrahydrocorticosterone serves as an indispensable tool for the accurate quantification of its endogenous counterpart in complex biological matrices. While specific physicochemical data for the deuterated form remains limited, a comprehensive understanding of the non-deuterated molecule, coupled with established analytical principles for deuterated standards, provides a robust framework for its application in research and clinical settings. The representative LC-MS/MS protocol outlined in this guide offers a solid starting point for the development of validated analytical methods tailored to specific research needs.
References
An In-depth Technical Guide to the Isotopic Purity Assessment of Tetrahydrocorticosterone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for assessing the isotopic purity of Tetrahydrocorticosterone-d3, a deuterated analog of the endogenous glucocorticoid metabolite. Accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based assays, ensuring the reliability and accuracy of pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, presents data in a structured format, and includes visualizations of the analytical workflows.
Introduction to Isotopic Purity Assessment
Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for the quantitative analysis of endogenous molecules, including steroids, in complex biological matrices. This technique relies on the use of stable isotope-labeled internal standards, such as this compound, which are chemically identical to the analyte of interest but have a different mass. The accuracy of ID-MS is fundamentally dependent on the isotopic purity of the internal standard. Therefore, rigorous assessment of the isotopic distribution is a prerequisite for its use in regulated bioanalysis. The primary analytical techniques for this assessment are high-resolution mass spectrometry and NMR spectroscopy.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard is typically determined by the manufacturer and provided in a Certificate of Analysis. The data is presented as the relative abundance of each isotopologue. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, Table 1 provides an illustrative example of how such data is typically presented, based on the analysis of other deuterated steroids.
Table 1: Illustrative Isotopic Distribution of this compound
| Isotopologue | Mass Difference (Da) | Relative Abundance (%) |
| d0 | 0 | 0.5 |
| d1 | 1 | 1.0 |
| d2 | 2 | 2.5 |
| d3 | 3 | 96.0 |
Note: These values are for illustrative purposes and the actual isotopic distribution may vary between different batches and manufacturers.
Experimental Protocols
Mass Spectrometry for Isotopic Purity Assessment
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic distribution of a deuterated compound. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase to a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analyte.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for corticosteroids.
-
Scan Mode: Full scan mode is used to observe the entire isotopic cluster of the protonated molecule [M+H]+. For Tetrahydrocorticosterone (unlabeled, C21H34O4, MW: 350.49), the protonated molecule is at m/z 351.25. For this compound, the expected protonated molecule is at m/z 354.27.
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the different isotopologues (d0, d1, d2, d3, etc.) in the mass spectrum. The relative abundance of each is then calculated.
-
For the use of this compound as an internal standard, specific MRM transitions need to be established for both the analyte and the standard.
Table 2: Proposed MRM Transitions for Tetrahydrocorticosterone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Tetrahydrocorticosterone | 351.2 | 333.2 ([M+H-H2O]+) | 315.2 ([M+H-2H2O]+) |
| This compound | 354.2 | 336.2 ([M+H-H2O]+) | 318.2 ([M+H-2H2O]+) |
Note: These transitions are proposed based on the known fragmentation of corticosteroids and should be empirically optimized for the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity
NMR spectroscopy provides valuable information on the structural integrity of the molecule and the position of the deuterium (B1214612) labels. Both ¹H and ²H NMR can be employed.
-
Sample Amount: Weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, DMSO-d6) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
A standard one-pulse ¹H NMR experiment is performed.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling.
-
Integration of the residual proton signals can provide a semi-quantitative measure of isotopic enrichment.
-
-
²H NMR:
-
A one-pulse deuterium NMR experiment is performed.
-
The spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
The relative integration of the deuterium signals can be used to assess the isotopic purity.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows for the isotopic purity assessment of this compound.
Conclusion
The accurate assessment of the isotopic purity of this compound is a critical step in ensuring its suitability as an internal standard for quantitative bioanalysis. This technical guide has provided a detailed overview of the primary analytical techniques, mass spectrometry and NMR spectroscopy, used for this purpose. By following the outlined experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can confidently verify the isotopic enrichment of their deuterated standards, leading to more reliable and reproducible results in their studies. The combination of these powerful analytical tools ensures the high quality of the internal standard, which is fundamental for the integrity of pharmacokinetic and metabolic research.
Representative Certificate of Analysis: Tetrahydrocorticosterone-d3
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Tetrahydrocorticosterone-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize deuterated steroid standards.
Representative Certificate of Analysis
The following table summarizes the typical specifications and analytical results for a batch of this compound.
| Test | Specification | Representative Results | Method |
| Identification | |||
| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| Purity | |||
| Purity by HPLC | ≥ 98% | 99.87%[1] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 98 atom % D | 98 atom % D[2] | Mass Spectrometry |
| Physical-Chemical Properties | |||
| Appearance | White to off-white solid | White solid[1] | Visual Inspection |
| Molecular Formula | C₂₁H₃₁D₃O₄ | C₂₁H₃₁D₃O₄[3] | - |
| Molecular Weight | 353.51 g/mol | 353.51[2][3] | - |
| Residual Solvents | |||
| As per USP <467> | Meets requirements | Conforms | Gas Chromatography (GC) |
| Storage Conditions | |||
| Recommended | -20°C | - | - |
Experimental Protocols
The quality control of this compound relies on several key analytical techniques to confirm its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of steroids.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is often used to elute the compound.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, typically around 240-253 nm for corticosteroids.[4]
-
Quantification: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS)
Mass Spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing steroid molecules.[5]
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio. For this compound, the expected molecular ion peak would correspond to its deuterated molecular weight.
-
Isotopic Purity: The relative intensities of the isotopic peaks are used to determine the percentage of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule, allowing for the verification of the steroid backbone structure. The integration of the signals can also give an indication of the level of deuteration at specific sites.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Visualizations
The following diagrams illustrate common workflows in the analysis of deuterated steroid standards.
Caption: General workflow for Certificate of Analysis generation.
Caption: HPLC-MS analytical workflow for purity and identity confirmation.
References
The Role of Tetrahydrocorticosterone in Steroid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocorticosterone (THB) is a critical metabolite in the catabolism of corticosterone (B1669441), the primary glucocorticoid in many rodent species and a key steroid in humans. This technical guide provides an in-depth exploration of the function of THB in steroid metabolism, focusing on its synthesis, physiological roles, and interactions with steroid receptors. Traditionally viewed as an inactive excretion product, recent evidence highlights the bioactive potential of the 5α-isoform of THB (5α-Tetrahydrocorticosterone or allo-Tetrahydrocorticosterone), particularly its anti-inflammatory properties with a potentially improved therapeutic index over parent glucocorticoids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways involving THB to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.
Introduction
The metabolism of glucocorticoids is a complex process essential for maintaining hormonal homeostasis and terminating steroid signaling. Corticosterone, a major glucocorticoid, undergoes extensive metabolism, primarily in the liver, to form various metabolites. Among these, Tetrahydrocorticosterone (THB) represents a significant endpoint in the inactivation pathway. THB exists as two main stereoisomers, 5α-Tetrahydrocorticosterone (5α-THB) and 5β-Tetrahydrocorticosterone (5β-THB), formed through the action of 5α- and 5β-reductases, respectively.
While the primary role of this metabolic conversion is to render corticosterone more water-soluble for urinary excretion, emerging research has unveiled a more nuanced role for these metabolites. Notably, 5α-THB has been shown to possess biological activity, acting as a glucocorticoid receptor (GR) agonist with distinct anti-inflammatory effects. This has significant implications for the development of novel anti-inflammatory agents with potentially fewer metabolic side effects. This guide will delve into the known functions of THB, its metabolic pathways, and its potential as a therapeutic agent and biomarker.
Metabolic Pathway of Tetrahydrocorticosterone
The conversion of corticosterone to THB is a two-step enzymatic process. The initial and rate-limiting step is the irreversible reduction of the Δ4,5 double bond in the A-ring of corticosterone by 5α-reductase or 5β-reductase, yielding 5α-dihydrocorticosterone (5α-DHB) and 5β-dihydrocorticosterone (5β-DHB), respectively. Subsequently, the 3-keto group of these intermediates is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form 5α-THB and 5β-THB. These tetrahydro metabolites are then typically conjugated with glucuronic acid to further increase their water solubility before being excreted in the urine.
The Gold Standard: A Technical Guide to Tetrahydrocorticosterone-d3 for Steroid Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Tetrahydrocorticosterone-d3 (THB-d3) as an internal standard for the quantitative analysis of Tetrahydrocorticosterone (THB) in biological matrices. Leveraging the precision of isotope dilution mass spectrometry, THB-d3 is an indispensable tool for accurate steroid profiling, particularly in studies related to adrenal function, stress response, and metabolic disorders.
Introduction: The Imperative for Precision in Steroid Profiling
Steroid hormones are critical signaling molecules derived from cholesterol, regulating a vast array of physiological processes. The steroidogenic pathway is a complex cascade of enzymatic reactions, and disruptions can lead to numerous endocrine disorders. Consequently, the ability to accurately profile and quantify steroids and their metabolites from biological samples is invaluable for both clinical diagnostics and biomedical research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods. However, the accuracy and precision of LC-MS/MS quantification can be compromised by variations during sample preparation and analysis, such as incomplete extraction recovery and matrix-induced ion suppression or enhancement.
To correct for this variability, an ideal internal standard (IS) is employed. Deuterated internal standards, which are isotopically labeled analogs of the analyte, are considered the most reliable choice.[1][2] These standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience the same analytical variations, yet are distinguishable by their higher mass-to-charge ratio (m/z) in the mass spectrometer.[1][3] this compound serves as the premier internal standard for the quantification of endogenous Tetrahydrocorticosterone.
The Role of Tetrahydrocorticosterone in Metabolism
Tetrahydrocorticosterone (THB) is a primary metabolite of corticosterone (B1669441), a glucocorticoid hormone produced in the adrenal cortex. The quantification of THB is essential for assessing the metabolic clearance of corticosterone, providing insights into the activity of reductive enzymes in peripheral tissues and offering a more complete picture of adrenal function and stress response pathways.
The metabolic pathway from cholesterol to corticosterone and its subsequent inactivation to Tetrahydrocorticosterone is a key process in steroidogenesis.
References
A Technical Guide to the Nomenclature of Tetrahydrocorticosterone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the nomenclature for Tetrahydrocorticosterone-d3, a deuterated analog of an endogenous glucocorticoid hormone. A systematic understanding of its name is critical for accurate reporting, synthesis, and application in research, particularly its use as an internal standard in mass spectrometry-based quantitative analysis.[1]
Deconstructing the Nomenclature: From Parent Steroid to Labeled Analog
The name "this compound" can be understood by dissecting it into its three core components: the parent steroid, the hydrogenation state, and the isotopic label.
-
Corticosterone: This is the foundational molecule, a C21 steroid hormone produced in the adrenal cortex. Steroids are defined by their characteristic four-ring cyclopenta[a]phenanthrene skeleton.[2] The numbering of the carbon atoms and lettering of the rings (A, B, C, D) follows a specific convention established by IUPAC.[3]
-
Tetrahydro-: This prefix indicates that the parent molecule, corticosterone, has been modified by the addition of four hydrogen atoms, saturating a double bond. Corticosterone has a double bond in its A-ring (between C4 and C5). The reduction of this bond results in two possible stereoisomers, designated by the orientation of the hydrogen atom at position C5:
-
5α-Tetrahydrocorticosterone (Allo-THB): The hydrogen at C5 is in the alpha orientation (projecting below the plane of the ring system).[4]
-
5β-Tetrahydrocorticosterone (THB): The hydrogen at C5 is in the beta orientation (projecting above the plane of the ring system).[5] The full IUPAC name for the common 5β isomer is (3α,5β,11β)-3,11,21-Trihydroxypregnan-20-one.[6][7]
-
-
-d3: This suffix is the isotopic label descriptor. It signifies that three hydrogen atoms (¹H) in the molecule have been replaced by three atoms of deuterium (B1214612) (²H or D), a stable isotope of hydrogen.[8] The "3" indicates the number of deuterium atoms incorporated. The full name of a specific commercial standard, for example, might be 5β-Pregnan-3α, 11β,21-triol-20-one-17α,21,21-d3, which precisely identifies the location of the three deuterium atoms.[6]
The logical hierarchy of the nomenclature can be visualized as follows:
Physicochemical and Isotopic Data
The primary purpose of using this compound is to serve as an internal standard that is chemically identical to the endogenous analyte but mass-shifted. This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response.[1][9] Key quantitative data for a typical standard are summarized below.
| Property | Value (Unlabeled) | Value (d3 Labeled Example) | Significance |
| Chemical Formula | C₂₁H₃₄O₄[7] | C₂₁H₃₁D₃O₄ | Reflects the incorporation of 3 deuterium atoms. |
| Average Molecular Weight | 350.50 g/mol [10] | Approx. 353.51 g/mol [6] | Increased mass due to heavier deuterium isotopes. |
| Monoisotopic Mass | 350.2457 Da[10] | Approx. 353.2645 Da | The +3 Da shift is critical for mass spectrometric distinction. |
| Isotopic Purity | N/A | Typically >98 atom % D[6] | High purity is essential to prevent interference with the analyte signal. |
| Deuterium Incorporation | N/A | ≥99% | Ensures the vast majority of standard molecules have the desired mass shift. |
Experimental Protocols: Verification of Identity and Purity
Confirming the structural integrity, isotopic purity, and exact location of the deuterium atoms in a this compound standard is crucial for its valid use in quantitative assays. This is typically achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
General Methodology for Characterization
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and assess isotopic purity.
-
Protocol Outline: The deuterated standard is dissolved and infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument acquires a full scan mass spectrum. The resulting data is analyzed to confirm that the measured monoisotopic mass matches the theoretical mass of the d3-labeled compound. The isotopic distribution pattern is also examined to confirm the high enrichment of the M+3 peak and minimal presence of M+0, M+1, and M+2 species, which verifies high isotopic purity.[11] Tandem MS (MS/MS) can be used to generate a fragmentation pattern, which should be nearly identical to the unlabeled standard, confirming the core molecular structure is intact.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To unambiguously determine the location of the deuterium labels and confirm the overall chemical structure.
-
Protocol Outline:
-
¹H NMR (Proton NMR): A high-resolution ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at specific chemical shifts, when compared to the spectrum of the unlabeled Tetrahydrocorticosterone, indicates the sites of deuterium substitution.[12]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals corresponding to the chemical shifts of the positions where deuterium has been incorporated.[12][13] This provides direct, unambiguous evidence of the labeling sites and can be used for quantitative assessment of site-specific isotopic enrichment.[14][15]
-
-
The typical workflow for the analytical verification of a deuterated standard is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. 3S-1 [iupac.qmul.ac.uk]
- 3. publications.iupac.org [publications.iupac.org]
- 4. 5a-Tetrahydrocorticosterone | Rupa Health [rupahealth.com]
- 5. 5b-Tetrahydrocorticosterone | Rupa Health [rupahealth.com]
- 6. CAS 68-42-8: Tetrahydrocorticosterone | CymitQuimica [cymitquimica.com]
- 7. Tetrahydrocorticosterone | C21H34O4 | CID 65553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Tetrahydrocorticosterone (HMDB0000268) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Acquisition and Application of Tetrahydrocorticosterone-d3 Reference Material: A Technical Guide
For researchers, scientists, and professionals engaged in drug development and metabolic studies, the availability of high-purity, well-characterized reference materials is paramount. Tetrahydrocorticosterone-d3 (THC-d3), a deuterated isotopologue of the cortisol metabolite, serves as an essential internal standard for mass spectrometry-based quantitative analyses. This technical guide provides an in-depth overview of the availability of this compound, the process for acquiring it via custom synthesis, and a general protocol for its use in experimental workflows.
Availability: A Landscape of Custom Synthesis
A direct search for off-the-shelf this compound reference material reveals that it is not a commonly stocked item. The primary route for obtaining this and other specialized isotopically labeled compounds is through custom synthesis by specialized chemical laboratories and contract research organizations (CROs). Several companies have established expertise in the synthesis of stable isotope-labeled compounds, including deuterated steroids, to meet specific research requirements.
Potential suppliers for custom synthesis include:
-
BOC Sciences : Offers custom synthesis of isotope-labeled steroids, providing tailored production to meet specific research needs with rigorous quality assurance.[]
-
Sigma-Aldrich (Merck) : Their ISOTEC® Stable Isotopes division specializes in the custom synthesis of complex labeled materials, including steroids, from milligram to kilogram quantities.
-
ResolveMass Laboratories Inc. : Specializes in the custom synthesis of deuterated chemicals, offering precision-controlled isotope incorporation and in-house analytical validation.[2]
-
Shimadzu Chemistry & Diagnostics : Provides custom synthesis of stable isotopically labeled standards, designing synthetic routes for new or complex compounds.[3]
-
Axon Medchem : A Contract Research Organization (CRO) with a strong background in the contract synthesis of bioactive compounds for research institutes and pharmaceutical companies.[4]
-
ChemScene : Offers custom chemistry services, including the synthesis of deuterated compounds and other bioactive small molecules.[5]
-
Cambridge Isotope Laboratories, Inc. (CIL) : A leading producer of stable isotopes and stable isotope-labeled compounds, offering a wide range of products and custom synthesis services.[6]
-
MedChemExpress (MCE) : While listing Tetrahydrocorticosterone-d5, they also offer custom synthesis services for various isotope-labeled compounds.[7]
Data Presentation: Key Parameters for Custom Synthesis Request
When commissioning the custom synthesis of this compound, a clear and detailed specification is crucial to ensure the final product meets the analytical requirements. The following table summarizes the essential information to be provided to the synthesis service provider.
| Parameter | Description | Typical Specification |
| Compound Name | The systematic or common name of the desired compound. | This compound |
| CAS Number | Chemical Abstracts Service registry number for the unlabeled compound. | 68-42-8 (for Tetrahydrocorticosterone) |
| Molecular Formula | The elemental composition of the deuterated compound. | C21H31D3O4 |
| Isotopic Labeling | The specific isotope and the desired number of labels. | Deuterium (D or ²H), 3 atoms |
| Position of Labeling | The specific atomic position(s) for the isotopic labels. | To be specified based on synthetic feasibility and to prevent back-exchange. Often in a stable position like a methyl or methylene (B1212753) group. |
| Isotopic Purity | The percentage of the labeled compound relative to unlabeled and other isotopic variants. | ≥ 98% |
| Chemical Purity | The percentage of the desired compound in the final product. | ≥ 98% (often determined by HPLC or GC) |
| Quantity | The amount of the reference material required. | Typically in milligrams (e.g., 1 mg, 5 mg, 10 mg) |
| Format | The physical state of the final product. | Neat (solid/powder) or in solution (specify solvent and concentration) |
| Required Documentation | The analytical data and certification needed. | Certificate of Analysis (CoA) including identity (NMR, MS), purity (HPLC/GC), and isotopic enrichment data. |
Experimental Protocols: A General Workflow for Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative mass spectrometry (e.g., LC-MS/MS) to correct for analyte loss during sample preparation and for variations in instrument response.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh the received this compound reference material and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed vial.
-
Working Solution: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent. The concentration of the working solutions should be chosen based on the expected concentration range of the endogenous (unlabeled) Tetrahydrocorticosterone in the biological samples.
Sample Preparation
-
To a known volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate), add a precise volume of the this compound internal standard working solution.
-
Perform the extraction procedure to isolate the analyte and the internal standard from the sample matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Evaporate the solvent from the extract and reconstitute the residue in a solvent compatible with the analytical instrument's mobile phase.
Instrumental Analysis (LC-MS/MS)
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of both Tetrahydrocorticosterone and this compound. This involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion source settings, precursor and product ion selection for Multiple Reaction Monitoring - MRM).
-
Inject the prepared sample extract into the LC-MS/MS system.
Data Analysis
-
Integrate the peak areas for both the analyte (Tetrahydrocorticosterone) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve by analyzing a series of calibration standards (containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard) and plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of Tetrahydrocorticosterone in the biological samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for acquiring and utilizing a custom-synthesized reference material.
References
"Tetrahydrocorticosterone-d3 CAS number and identifiers"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydrocorticosterone-d3, including its chemical identifiers, and its application in analytical methodologies. This document is intended to serve as a core resource for professionals in research and drug development who are working with or have an interest in deuterated steroid standards.
Chemical Identifiers and Properties
This compound is a deuterated form of Tetrahydrocorticosterone, a metabolite of the glucocorticoid hormone corticosterone (B1669441). The stable isotope labeling makes it an ideal internal standard for use in mass spectrometry-based quantification of the parent compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₃₁D₃O₄ |
| Molecular Weight | 353.51 |
| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--CC2">C@([H])--INVALID-LINK--([H])[C@]4(C)C[C@@H]3O |
| Unlabeled CAS No. | 68-42-8 |
Table 2: Chemical Identifiers for Unlabeled Tetrahydrocorticosterone
| Identifier | Value |
| CAS Registry Number | 68-42-8 |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.49 |
| InChI | InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1 |
| InChIKey | RHQQHZQUAMFINJ-DTDWNVJFSA-N |
| SMILES | C[C@]12CC--INVALID-LINK--CO)C)O">C@HO |
| PubChem CID | 65553[1] |
Experimental Protocols: Quantification of Urinary Steroids by LC-MS/MS
This compound is primarily utilized as an internal standard for the accurate quantification of Tetrahydrocorticosterone in biological matrices, such as urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for urinary steroid profiling.
Objective: To quantify the concentration of Tetrahydrocorticosterone in human urine using an isotope dilution LC-MS/MS method with this compound as an internal standard.
Materials:
-
Human urine samples
-
This compound (internal standard)
-
Tetrahydrocorticosterone (analytical standard for calibration curve)
-
β-glucuronidase from Helix pomatia
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), water, formic acid (LC-MS grade)
-
Liquid chromatograph coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of a known concentration of this compound solution in methanol.
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution to hydrolyze steroid glucuronides. Incubate at 55°C for 3 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the steroids with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient elution to separate the steroids.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Tetrahydrocorticosterone and this compound.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of unlabeled Tetrahydrocorticosterone standard spiked with the same concentration of this compound internal standard.
-
Calculate the concentration of Tetrahydrocorticosterone in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling and Metabolic Pathways
Tetrahydrocorticosterone is a terminal metabolite of corticosterone, a glucocorticoid hormone synthesized in the adrenal cortex.[2] The conversion of corticosterone to its tetrahydro-metabolites is a key step in its inactivation and subsequent excretion. This metabolic pathway primarily occurs in the liver.
Caption: Metabolic pathway of corticosterone to Tetrahydrocorticosterone.
While Tetrahydrocorticosterone itself has limited direct biological activity through glucocorticoid receptors, its parent compound, corticosterone, exerts its effects through the glucocorticoid receptor (GR). The general mechanism of glucocorticoid signaling is depicted below.
Caption: Generalized glucocorticoid receptor signaling pathway.
References
Navigating the Properties of Tetrahydrocorticosterone-d3: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Tetrahydrocorticosterone-d3 (THB-d3), a deuterated analog of the endogenous glucocorticoid metabolite, Tetrahydrocorticosterone. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The inclusion of a deuterated analog often serves to improve metabolic stability and allows for its use as an internal standard in analytical studies.
Core Physicochemical Properties
Tetrahydrocorticosterone is a primary metabolite of corticosterone (B1669441), formed through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. It is recognized as a very hydrophobic molecule and is practically insoluble in water[1]. The deuterated form, THB-d3, is expected to share these fundamental physicochemical properties.
Solubility Profile
It is a common practice for hydrophobic steroids to be dissolved in an organic solvent prior to dilution in aqueous buffers. For instance, corticosterone is sparingly soluble in aqueous solutions, and it is recommended to first dissolve it in ethanol (B145695) before dilution with a buffer[2]. A similar approach is advised for hydrocortisone, which is often first dissolved in dimethylformamide (DMF)[3].
The following table summarizes the known solubility of Tetrahydrocorticosterone and related compounds in various solvents.
| Compound | Solvent | Solubility | Reference |
| Tetrahydrocorticosterone | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |
| Tetrahydrocorticosterone | Water | Practically Insoluble | [1] |
| Corticosterone | Ethanol, DMSO, Dimethyl formamide (B127407) | ~25 mg/mL | [2] |
| Corticosterone | Aqueous Buffers (1:1 Ethanol:PBS, pH 7.2) | ~0.5 mg/mL | [2] |
| Hydrocortisone | Ethanol | ~2 mg/mL | [3] |
| Hydrocortisone | Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Hydrocortisone | Dimethyl formamide (DMF) | ~30 mg/mL | [3] |
| Hydrocortisone | Aqueous Buffers (1:4 DMF:PBS, pH 7.2) | ~0.20 mg/mL | [3] |
Stability and Storage Recommendations
The stability of this compound is a critical factor for ensuring the integrity of experimental results. As a general principle, deuterated compounds are expected to exhibit greater metabolic and chemical stability compared to their non-deuterated counterparts due to the kinetic isotope effect.
Proper storage is paramount for maintaining the stability of steroid compounds. For solid Tetrahydrocorticosterone, a shelf life of over two years is expected with appropriate storage[4]. The stability of related compounds provides further guidance on handling and storage.
The following table outlines the recommended storage conditions for Tetrahydrocorticosterone and similar steroid hormones.
| Compound | Form | Storage Temperature | Stability/Shelf Life | Reference |
| Tetrahydrocorticosterone | Solid | -20°C (long-term) | >2 years | [4] |
| Tetrahydrocorticosterone | Stock Solution | 0-4°C (short-term), -20°C (long-term) | Not specified | [4] |
| Corticosterone | Crystalline Solid | -20°C | ≥4 years | [2] |
| Corticosterone | Aqueous Solution | Not Recommended | Not stable for more than one day | [2] |
| Hydrocortisone | Crystalline Solid | Room Temperature | ≥4 years | [3] |
| Hydrocortisone | Aqueous Solution | Not Recommended | Not stable for more than one day | [3] |
| Tetrahydrocortisol | Stock Solution | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C | [5] |
| Cortisone-d2 | Solid | -20°C (recommended) | Not specified | [6] |
| Cortisone-d2 | Solution | 2-8°C (short-term), ≤-20°C (long-term) | Not specified, repeated freeze-thaw cycles not recommended | [6] |
Theoretical studies on corticosterone have indicated that it is most reactive and, therefore, least stable in aqueous solutions compared to ethanol and methanol[7]. This underscores the importance of using freshly prepared aqueous solutions of these compounds for experimental work.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available. However, standard methodologies employed for other hydrophobic steroids can be adapted.
Solubility Determination Protocol
A common method to determine the solubility of hydrophobic compounds like this compound in aqueous media is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Organic solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials
-
Shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Add an excess amount of the stock solution to a known volume of the aqueous buffer in a vial.
-
Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
Stability Assessment Protocol
To assess the stability of this compound under various conditions, a forced degradation study can be performed.
Objective: To evaluate the stability of this compound under stress conditions (e.g., pH, temperature, light).
Materials:
-
This compound solution of a known concentration
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system
Methodology:
-
Prepare solutions of this compound in the desired solvent system.
-
Expose the solutions to various stress conditions:
-
Acidic/Basic Conditions: Add acid or base to the solution and incubate at a specific temperature.
-
Oxidative Conditions: Add an oxidizing agent and incubate.
-
Thermal Stress: Store the solution at elevated temperatures.
-
Photostability: Expose the solution to a controlled light source.
-
-
At specified time points, withdraw samples and quench any reactions if necessary.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and identify any degradation products.
Metabolic Pathway of Corticosterone
Tetrahydrocorticosterone is a key metabolite in the inactivation pathway of corticosterone. Understanding this pathway is crucial for interpreting in vivo studies involving this compound.
Caption: Metabolic conversion of corticosterone to 5α-Tetrahydrocorticosterone.
This pathway illustrates the enzymatic reduction of corticosterone to its tetrahydro metabolite. 5α-Tetrahydrocorticosterone is known to have anti-inflammatory properties through its interaction with the glucocorticoid receptor[4].
Experimental Workflow for Solubility and Stability Studies
The following diagram outlines a logical workflow for conducting comprehensive solubility and stability assessments of this compound.
Caption: Workflow for solubility and stability testing of THB-d3.
This structured approach ensures that both the intrinsic solubility and the degradation profile of the compound are thoroughly investigated, providing essential data for its application in research and development.
References
- 1. Human Metabolome Database: Showing metabocard for Tetrahydrocorticosterone (HMDB0000268) [hmdb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Tetrahydrocorticosterone in Biological Matrices using Tetrahydrocorticosterone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Tetrahydrocorticosterone (THB) in biological matrices, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tetrahydrocorticosterone-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS conditions, and data analysis procedures, intended for researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocorticosterone is a principal metabolite of corticosterone, a glucocorticoid hormone involved in stress response and metabolism. Accurate quantification of THB is crucial for understanding the pathophysiology of various endocrine disorders and for monitoring glucocorticoid metabolism. LC-MS/MS has become the gold standard for steroid analysis due to its superior sensitivity and specificity compared to traditional immunoassays. The use of a deuterated internal standard, which co-elutes with the analyte, is a critical component of a robust LC-MS/MS method, as it compensates for variability in sample extraction and ionization efficiency. This application note provides a comprehensive protocol for the reliable quantification of THB using this compound as an internal standard.
Experimental Protocols
Sample Preparation
A supported liquid extraction (SLE) method is recommended for the efficient removal of matrix interferences.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard working solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Supported Liquid Extraction (SLE) plate
-
96-well collection plate
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw biological samples and internal standard working solution on ice. Vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample, calibrator, and quality control (QC) sample into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Mix thoroughly by vortexing for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Loading onto SLE Plate: Load the supernatant from each well onto the SLE plate. Allow the samples to absorb into the sorbent for 5 minutes.
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of MTBE to each well of the SLE plate and allow it to percolate through by gravity.
-
Drying: Dry the eluate in the collection plate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
5.1 min: 95% B
-
5.2 min: 30% B
-
7.0 min: 30% B
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
Proposed MRM Transitions:
It is important to note that the following MRM transitions are proposed based on the known molecular weight of Tetrahydrocorticosterone and the fragmentation patterns of similar steroid compounds. Experimental optimization of these transitions is essential for achieving the best sensitivity and specificity.
Data Presentation
The following tables summarize the proposed quantitative parameters for the LC-MS/MS analysis of Tetrahydrocorticosterone.
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tetrahydrocorticosterone (Quantifier) | 349.2 | 331.2 | 100 | 15 |
| Tetrahydrocorticosterone (Qualifier) | 349.2 | 121.1 | 100 | 25 |
| This compound (IS) | 352.2 | 334.2 | 100 | 15 |
Table 2: Representative Chromatographic and Validation Parameters
| Parameter | Value |
| Expected Retention Time (min) | ~ 4.5 |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Tetrahydrocorticosterone.
Caption: Logic of quantification using a deuterated internal standard.
Application Notes and Protocols for Tetrahydrocorticosterone-d3 in Urine Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Tetrahydrocorticosterone-d3 (THC-d3) as an internal standard in the quantitative analysis of steroid profiles in human urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for urinary steroid analysis and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
Urinary steroid profiling is a critical tool in clinical diagnostics and research for assessing endocrine function and identifying metabolic disorders.[1][2] The quantitative accuracy of such assays heavily relies on the use of stable isotope-labeled internal standards to correct for variations during sample preparation and analysis.[3] this compound, a deuterated analog of a key corticosterone (B1669441) metabolite, serves as an ideal internal standard for the quantification of tetrahydro-metabolites of corticosteroids due to its similar chemical and physical properties to the target analytes. This document details a robust method for its application in a typical urine steroid analysis workflow.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (THC-d3), and certified reference standards for all target steroid analytes.
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.
-
Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate (B1210297), and formic acid.
-
Buffers: Ammonium acetate buffer (0.2 M, pH 4.9).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., Sep-Pak tC18).[4][5]
-
Urine Samples: 24-hour or random urine collections stored at -20°C or -80°C.[1][4]
Sample Preparation
The sample preparation workflow is designed to deconjugate, extract, and concentrate the steroids from the urine matrix.
References
Application Note: Quantitative Analysis of Tetrahydrocorticosterone in Human Plasma and Urine by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tetrahydrocorticosterone in human plasma and urine. The method utilizes Tetrahydrocorticosterone-d3 as an internal standard to ensure accuracy and precision. Sample preparation is streamlined with either liquid-liquid extraction (LLE) for plasma or solid-phase extraction (SPE) for urine, providing high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Tetrahydrocorticosterone in biological matrices.
Introduction
Tetrahydrocorticosterone is a metabolite of corticosterone, a key glucocorticoid hormone involved in stress response and metabolic regulation. Accurate measurement of Tetrahydrocorticosterone is crucial for understanding the pathophysiology of various endocrine disorders and for monitoring therapeutic interventions. LC-MS/MS has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and ability to multiplex.[1] This application note provides a comprehensive protocol for the development and implementation of an LC-MS/MS method for Tetrahydrocorticosterone, employing a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Tetrahydrocorticosterone and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Dichloromethane (for LLE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human plasma and urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Tetrahydrocorticosterone and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and QC samples were prepared by spiking the appropriate amount of working standard solution into drug-free human plasma or urine.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity of the analytes. The Multiple Reaction Monitoring (MRM) transitions were determined by infusing a standard solution of Tetrahydrocorticosterone and this compound.
Note: The following MRM transitions and collision energies are proposed based on the chemical structure of Tetrahydrocorticosterone and typical fragmentation patterns of similar steroids. These parameters should be optimized in the user's laboratory for optimal performance.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tetrahydrocorticosterone (Quantifier) | 351.2 | 333.2 | 100 | To be optimized |
| Tetrahydrocorticosterone (Qualifier) | 351.2 | 315.2 | 100 | To be optimized |
| This compound (IS) | 354.2 | 336.2 | 100 | To be optimized |
Sample Preparation Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound).
-
Add 500 µL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer (bottom layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Human Urine
-
To 500 µL of urine sample, add 25 µL of internal standard working solution (this compound).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).
-
Vortex and inject into the LC-MS/MS system.
Method Validation Summary
The method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The following table summarizes typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Data Presentation
Calibration Curve for Tetrahydrocorticosterone in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 200 | Example Value |
| 500 | Example Value |
Accuracy and Precision Data for QC Samples in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Low | 1.5 | Example Value | Example Value | Example Value | Example Value |
| Medium | 75 | Example Value | Example Value | Example Value | Example Value |
| High | 400 | Example Value | Example Value | Example Value | Example Value |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Tetrahydrocorticosterone.
Caption: Simplified metabolic pathway of Corticosterone to Tetrahydrocorticosterone.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Tetrahydrocorticosterone in human plasma and urine. The use of a deuterated internal standard, coupled with efficient sample preparation techniques, ensures high accuracy and precision. This method is a valuable tool for researchers in endocrinology and drug development.
References
Application Note: Sample Preparation for the Quantification of Tetrahydrocorticosterone-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetrahydrocorticosterone (THB) is a metabolite of corticosterone, a primary glucocorticoid hormone involved in stress response and metabolism. Accurate quantification of THB in biological matrices such as plasma, serum, and urine is crucial for various physiological and pharmacological studies. The use of a stable isotope-labeled internal standard, such as Tetrahydrocorticosterone-d3 (THB-d3), is essential for achieving high accuracy and precision in quantification methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is a critical prerequisite to remove interfering substances like proteins and lipids, concentrate the analyte, and ensure reliable results. This document outlines detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Methodologies
The choice of sample preparation method depends on factors such as the sample matrix, required sensitivity, sample throughput, and available equipment. Below are detailed protocols for the most common techniques used for steroid analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput applications. It involves adding a precipitating agent, typically an organic solvent or an acid, to the sample.
Experimental Protocol: Protein Precipitation using Acetonitrile (B52724)
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[1]
-
Incubation & Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge the tubes at approximately 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water) used for the LC-MS/MS analysis.[3] Vortex briefly to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. It is effective at removing proteins and highly polar interferences, often yielding a cleaner extract than PPT.
Experimental Protocol: Liquid-Liquid Extraction using Ethyl Acetate (B1210297)
-
Aliquoting & Spiking: Pipette 200 µL of the biological sample into a glass tube. Add the working solution of this compound.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate (a 5:1 solvent-to-sample ratio).[4]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase. Allow the layers to separate for 5 minutes.[4]
-
Phase Separation: To enhance separation, freeze the aqueous (bottom) layer in a dry ice/ethanol bath.[4]
-
Organic Layer Transfer: Decant the unfrozen organic (top) layer into a clean tube. To maximize recovery, this step can be repeated, and the organic fractions pooled.[4]
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique that provides the cleanest extracts by separating components of a mixture based on their physical and chemical properties. It involves passing the sample through a solid sorbent bed that retains the analyte, while interferences are washed away.
Experimental Protocol: Solid-Phase Extraction using a C18 Cartridge
-
Sample Pre-treatment: Pipette 200 µL of the biological sample into a tube. Add the working solution of this compound. Dilute with 400 µL of water and vortex.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge using a vacuum manifold. Do not allow the cartridge to dry out.[5][6]
-
Sample Loading: Load the pre-treated sample onto the conditioned C18 cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of water through the cartridge to remove polar interferences.[5]
-
Wash 2: Pass 1 mL of hexane (B92381) through the cartridge to remove lipids and non-polar interferences.[5][6] After the hexane wash, dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the retained analytes by passing 1 mL of ethyl acetate through the cartridge into a clean collection tube.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Quantitative Data and Method Performance
The performance of a sample preparation method is evaluated based on recovery, matrix effects, and the resulting sensitivity (Limit of Quantification, LOQ). The following tables summarize typical performance data for steroid analysis using these techniques, which can be considered representative for the analysis of Tetrahydrocorticosterone.
Table 1: Comparison of Sample Preparation Method Performance
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Recovery | Variable, potential for co-precipitation loss | Good to Excellent (e.g., 94-113%)[7] | Excellent (e.g., 87-109%)[5][8] |
| Matrix Effects | High | Moderate | Low |
| Extract Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate (Automatable) |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low | High |
Table 2: Representative Limits of Quantification (LOQ) for Steroids
| Steroid Class | Matrix | Sample Prep | Typical LOQ | Reference |
| Corticosteroids | Serum | SPE-LC-MS/MS | 10 pg/mL | [9] |
| Tetrahydro-metabolites | Urine | LLE-LC-MS/MS | 0.2 ng/mL | [10] |
| Androgens | Serum | SPE-LC-MS/MS | 2-5 pg/mL | [9] |
Note: These values are illustrative. The actual LOQ for this compound will depend on the specific matrix, instrumentation, and final validated method.
Conclusion
The optimal sample preparation method for this compound quantification depends on the specific requirements of the study.
-
Protein Precipitation is a fast, simple method ideal for high-throughput screening where the highest sensitivity is not required.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost, making it a versatile choice for many applications.
-
Solid-Phase Extraction provides the cleanest extracts and highest selectivity, which is critical for achieving the lowest limits of quantification and minimizing matrix effects, making it the gold standard for demanding bioanalytical assays.[5][8]
Validation of the chosen method is crucial and should include a thorough assessment of recovery, matrix effects, precision, and accuracy to ensure reliable and reproducible quantification of Tetrahydrocorticosterone.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecologiena.jp [ecologiena.jp]
- 7. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrahydrocorticosterone-d3 in Clinical Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetrahydrocorticosterone-d3 in clinical research. The primary application of this deuterated steroid is as an internal standard for the accurate quantification of endogenous Tetrahydrocorticosterone (THC) and its isomers in biological matrices, predominantly urine. This accurate measurement is crucial for urinary steroid profiling, a key diagnostic tool in endocrinology.
Introduction to Tetrahydrocorticosterone
Tetrahydrocorticosterone (THC) is a principal metabolite of corticosterone (B1669441), a glucocorticoid hormone produced by the adrenal glands. The metabolism of corticosterone results in two main stereoisomers of THC: 5α-Tetrahydrocorticosterone (5α-THB) and 5β-Tetrahydrocorticosterone (5β-THB).[1][2] These metabolites are primarily formed in the liver by the action of 5α-reductase and 5β-reductase enzymes, respectively.[1][2]
While 5β-THB is considered biologically inactive, its measurement in urine is a valuable biomarker for assessing adrenal function and overall steroid metabolism.[1][2] Conversely, 5α-THB has demonstrated biological activity, acting as a selective glucocorticoid receptor (GR) modulator with anti-inflammatory properties and potentially fewer metabolic side effects than traditional glucocorticoids.[3][4][5]
The clinical significance of measuring THC lies in its utility as a biomarker for various endocrine disorders. Altered levels of THC metabolites can be indicative of conditions such as Cushing's syndrome, Addison's disease, congenital adrenal hyperplasia, and adrenocortical tumors.[1][2][6]
Applications in Clinical Research
The use of this compound is integral to clinical research applications that require precise quantification of THC. As a stable isotope-labeled internal standard, it is essential for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Key Clinical Research Applications:
-
Urinary Steroid Profiling: This is the most prominent application. Comprehensive analysis of urinary steroid metabolites, including THC isomers, provides a detailed snapshot of adrenal steroidogenesis. This is invaluable for diagnosing and monitoring various endocrine pathologies.[6][7] this compound ensures the accuracy of these profiles by correcting for variations in sample preparation and instrument response.
-
Diagnosis of Adrenocortical Tumors (ACTs): Urinary steroid profiling by GC-MS or LC-MS/MS is a powerful tool to differentiate between benign adrenocortical adenomas (ACAs) and malignant adrenocortical carcinomas (ACCs).[6] Increased excretion of certain steroid precursors and metabolites, including THC, can be indicative of malignancy.[6]
-
Assessment of Enzyme Deficiencies: The ratios of different steroid metabolites in urine can reveal deficiencies in enzymes involved in steroid synthesis, such as 21-hydroxylase and 11β-hydroxylase.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In the research of new drugs that may affect steroid metabolism, accurate measurement of THC can serve as a biomarker for drug efficacy or off-target effects.
-
Research into Selective Glucocorticoid Receptor Modulators (SGRMs): As 5α-THB is a natural SGRM, research into its physiological roles and therapeutic potential relies on sensitive and specific quantification methods, for which a deuterated internal standard is crucial.[4][5][8]
Quantitative Data Summary
The following table summarizes urinary Tetrahydrocorticosterone levels in different clinical contexts as reported in the literature. These values can serve as a reference in clinical research.
| Clinical Context | Analyte | Urinary Excretion Level (μ g/24h ) | Significance | Reference |
| Adrenocortical Carcinoma with Cushing's Syndrome (ACC-CS) | Tetrahydrocorticosterone (THB) | >1000 | Can serve as an additional sign of ACC-CS. | [6] |
| Adrenocortical Carcinoma with Cushing's Syndrome (ACC-CS) | Sum of THE + THF + allo-THF | >10,000 | Can serve as an additional sign of ACC-CS. | [6] |
Note: THE = Tetrahydrocortisone, THF = Tetrahydrocortisol, allo-THF = allo-Tetrahydrocortisol. These values are often measured alongside THC for a comprehensive diagnostic profile.
Experimental Protocols
The following are generalized protocols for the analysis of Tetrahydrocorticosterone in urine using this compound as an internal standard, based on established methods for urinary steroid profiling.
Protocol 1: Urinary Steroid Profiling by LC-MS/MS
This protocol is designed for the simultaneous quantification of multiple steroid metabolites, including Tetrahydrocorticosterone.
1. Sample Preparation:
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound solution.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated steroids, add β-glucuronidase/sulfatase from Helix pomatia and incubate at 55°C for 2-3 hours.[6]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (e.g., 4:1 v/v) to the hydrolyzed urine sample.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic supernatant to a new tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the various steroid metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrahydrocorticosterone (THC): Monitor the specific precursor ion to product ion transition.
-
This compound (THC-d3): Monitor the corresponding transition for the deuterated internal standard. The m/z will be shifted by +3 compared to the endogenous THC.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas for both the endogenous THC and the THC-d3 internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of THC in the sample using a calibration curve prepared with known concentrations of non-labeled THC and a constant concentration of THC-d3.
Protocol 2: Urinary Steroid Profiling by GC-MS
This protocol involves derivatization to make the steroids volatile for gas chromatography.
1. Sample Preparation:
-
Internal Standard Spiking and Hydrolysis: Follow the same steps as in the LC-MS/MS protocol.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample after hydrolysis.
-
Derivatization:
-
Oximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate at 80°C for 1 hour to protect the ketone groups.[2]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-trimethylsilylimidazole and incubate at 110°C for 12 hours (or a shorter time at a higher temperature for rapid diagnostics) to derivatize the hydroxyl groups.[2]
-
-
Extraction: Extract the derivatized steroids with heptane.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the steroid derivatives.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the derivatized THC and THC-d3.
-
3. Data Analysis:
-
Similar to the LC-MS/MS protocol, use the peak area ratios of the analyte to the internal standard to quantify the concentration against a calibration curve.
Visualizations
Signaling Pathways and Workflows
Caption: Corticosterone Metabolism Pathway.
Caption: LC-MS/MS Experimental Workflow.
Caption: Mechanism of a Selective Glucocorticoid Receptor Modulator (SGRM).
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5α-Tetrahydrocorticosterone: A topical anti-inflammatory glucocorticoid with an improved therapeutic index in a murine model of dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Types of Urinary Steroid Profiling Obtained by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry in Patients with Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Tetrahydrocorticosterone for Enhanced Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocorticosterone (THC) is a principal metabolite of corticosterone (B1669441). Accurate and sensitive quantification of THC in biological matrices is crucial for understanding the hypothalamic-pituitary-adrenal (HPA) axis, diagnosing adrenal disorders, and in pharmacokinetic studies. Due to its physicochemical properties, direct analysis of THC can be challenging, often lacking the required sensitivity and selectivity. Chemical derivatization is a powerful strategy to enhance the detectability of THC by improving its chromatographic behavior and mass spectrometric response.
This document provides detailed application notes and protocols for the derivatization of Tetrahydrocorticosterone for enhanced detection using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Derivatization Strategies for Enhanced Detection
The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the desired outcome (e.g., increased volatility, improved ionization, or introduction of a fluorescent tag). The most common and effective methods for THC derivatization include silylation and methoximation-silylation for GC-MS, and oxime or hydrazone formation for LC-MS.
Table 1: Overview of Derivatization Strategies for Tetrahydrocorticosterone
| Technique | Derivatization Method | Reagent(s) | Target Functional Group | Advantages |
| GC-MS | Silylation | MSTFA, BSTFA, TSIM, TMCS | Hydroxyl groups | Increases volatility and thermal stability.[1][2][3][4] |
| GC-MS | Methoximation-Silylation | Methoxyamine HCl followed by a silylating agent (e.g., MSTFA) | Keto and Hydroxyl groups | Prevents tautomerization, leading to single, stable derivatives.[2][5] |
| LC-MS/MS | Oxime Formation | Hydroxylamine (B1172632) HCl | Keto groups | Improves ionization efficiency and provides characteristic fragmentation.[6][7][8] |
| LC-MS/MS | Hydrazone Formation | Tandem Mass Tag Hydrazine (TMTH), Girard's Reagent P | Keto groups | Introduces a permanently charged group, significantly enhancing ESI-MS response.[6] |
| HPLC-FLD | Fluorescent Labeling | 9-anthroyl nitrile (9-AN) | Hydroxyl groups | Enables highly sensitive detection by fluorescence.[9][10] |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives of THC to increase its volatility for GC-MS analysis.
Materials:
-
Tetrahydrocorticosterone standard or dried extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample containing THC is completely dry. Lyophilize or evaporate the sample under a gentle stream of nitrogen.
-
To the dried sample, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-80°C for 1 hour to facilitate the derivatization reaction.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Caption: Silylation workflow for GC-MS analysis of THC.
Protocol 2: Methoximation followed by Silylation for GC-MS Analysis
This two-step protocol is recommended for steroids containing keto groups to prevent the formation of multiple derivatives.
Materials:
-
Tetrahydrocorticosterone standard or dried extract
-
Methoxyamine hydrochloride (MeOx·HCl) in pyridine (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample is completely dry.
-
Methoximation: a. Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample.[5] b. Cap the vial and heat at 60°C for 1 hour to convert the keto groups to methoximes.[2] c. Cool the vial to room temperature.
-
Silylation: a. Add 50 µL of MSTFA to the vial containing the methoximated sample. b. Cap the vial and heat at 60°C for 30 minutes to derivatize the hydroxyl groups.[2] c. Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Workflow Diagram:
Caption: Methoximation-silylation workflow for THC analysis.
Protocol 3: Oxime Derivatization for LC-MS/MS Analysis
This protocol enhances the LC-MS/MS detection of THC by forming an oxime derivative.
Materials:
-
Tetrahydrocorticosterone standard or dried extract
-
Hydroxylamine hydrochloride solution (e.g., 50 mg/mL in water or buffer)
-
Heating block
-
LC-MS vials
Procedure:
-
Dissolve the dried sample in a suitable solvent (e.g., methanol).
-
Add 100 µL of the hydroxylamine hydrochloride solution.
-
Heat the mixture at 60-70°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The sample can be directly injected or further purified by solid-phase extraction (SPE) if necessary before LC-MS/MS analysis.
Workflow Diagram:
Caption: Oxime derivatization workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported performance metrics for various derivatization methods applied to corticosteroids, which are indicative of the expected performance for Tetrahydrocorticosterone.
Table 2: Performance Characteristics of Derivatization Methods
| Analyte(s) | Method | Matrix | LOD / LLOQ | Recovery (%) | Reference |
| Cortisol, Cortisone (B1669442), and their tetrahydro-metabolites | HPLC-FLD with 9-anthroyl nitrile derivatization | Plasma, Urine | LOD: 3.0 ng/mL | > 90% | [9][10] |
| Cortisol, Cortisone, and their tetrahydro-metabolites | LC-MS/MS (no derivatization) | Urine | LLOQ: 1 ng/mL | - | [11] |
| Aldosterone, 18-hydroxycorticosterone (B144385), tetrahydroaldosterone (B195565) | LC-MS/MS (no derivatization) | Urine | - | - | [12] |
| Various Steroids | GC-MS with silylation | - | - | - | [3] |
| Spironolactone and metabolites | LC-MS/MS with Girard's Reagent P derivatization | Murine Serum | Signal enhancement of 1-2 orders of magnitude | - |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification.
Signaling Pathway Context
The derivatization of Tetrahydrocorticosterone is a chemical modification for analytical purposes and does not directly relate to biological signaling pathways. However, the accurate measurement of THC is critical for studying the pathways regulated by corticosteroids. The general pathway of corticosterone metabolism to THC is depicted below.
Caption: Metabolic pathway of Corticosterone to THC.
Conclusion
Derivatization of Tetrahydrocorticosterone is an essential step for achieving enhanced detection and accurate quantification in complex biological samples. For GC-MS analysis, methoximation followed by silylation provides robust and reproducible results by producing single, stable derivatives. For LC-MS/MS, derivatization with reagents that introduce a permanent charge, such as Girard's reagent, can dramatically improve sensitivity. The choice of the optimal derivatization protocol should be guided by the available instrumentation, the required sensitivity, and the specific goals of the research. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their analytical needs.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. brjac.com.br [brjac.com.br]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of testosterone and dihydrotestosterone from biological fluids as the oxime derivatives using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Tetrahydrocorticosterone-d3 in Pediatric Adrenal Insufficiency Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency in the pediatric population is a condition characterized by deficient production of glucocorticoids, often accompanied by mineralocorticoid and adrenal androgen deficiency. Accurate diagnosis and monitoring are critical to prevent life-threatening adrenal crises and to optimize growth and development. The analysis of steroid hormone precursors and their metabolites in urine provides a non-invasive window into adrenal steroidogenesis. Tetrahydrocorticosterone (THB), a metabolite of corticosterone, serves as a potential biomarker for adrenal function. The use of stable isotope-labeled internal standards, such as Tetrahydrocorticosterone-d3 (THB-d3), is the gold standard for accurate quantification of endogenous steroid metabolites by mass spectrometry, mitigating matrix effects and improving assay precision.[1][2]
These application notes provide a framework for the utilization of THB-d3 in pediatric adrenal insufficiency research, focusing on urinary steroid profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific studies detailing the use of THB-d3 in this exact context are limited, the principles and protocols are based on established methodologies for steroid analysis in children.[3][4][5]
Data Presentation
Urinary steroid metabolite concentrations can vary significantly with age. The following tables provide an overview of expected urinary steroid metabolite ratios in healthy children, which can be used for comparative purposes in studies of adrenal insufficiency. It is crucial for each laboratory to establish its own age- and sex-specific reference intervals.
Table 1: Urinary Steroid Metabolite Ratios in Healthy Children
| Ratio | Description | 95th Percentile Reference Range |
| (Androsterone + Etiocholanolone) / (THE + THF + 5α-THF) | Androgen to Cortisol Metabolites Ratio | 0.01 - 0.20 |
| (THF + 5α-THF) / THE | Tetrahydrocortisols to Tetrahydrocortisone Ratio | 0.50 - 1.50 |
| THS / (THE + THF + 5α-THF) | 11-deoxycortisol to Cortisol Metabolites Ratio | < 0.05 |
| THB + 5α-THB / (THE + THF + 5α-THF) | Corticosterone to Cortisol Metabolites Ratio | < 0.10 |
Data adapted from a study on urinary steroid metabolite ratios in children.[4] THE: Tetrahydrocortisone; THF: Tetrahydrocortisol; 5α-THF: 5-alpha-Tetrahydrocortisol; THS: Tetrahydro-11-deoxycortisol; THB: Tetrahydrocorticosterone; 5α-THB: 5-alpha-Tetrahydrocorticosterone.
Table 2: Illustrative Urinary Tetrahydrocorticosterone Concentrations in a Healthy Pediatric Cohort (Hypothetical)
| Age Group | N | Mean THB (ng/mL) | Standard Deviation (ng/mL) | 95% Confidence Interval (ng/mL) |
| 1-5 years | 50 | 15.2 | 4.8 | 13.8 - 16.6 |
| 6-10 years | 50 | 12.8 | 3.9 | 11.7 - 13.9 |
| 11-15 years | 50 | 10.5 | 3.1 | 9.6 - 11.4 |
This table presents hypothetical data for illustrative purposes, as comprehensive pediatric reference ranges for urinary THB measured by LC-MS/MS are not widely established. Each laboratory should establish its own reference intervals.
Experimental Protocols
The following is a generalized protocol for the quantification of urinary Tetrahydrocorticosterone using this compound as an internal standard by LC-MS/MS. This protocol is adapted from established methods for urinary steroid analysis.[2][6][7][8]
Protocol 1: Urinary Steroid Metabolite Extraction
1. Sample Collection and Preparation:
-
Collect a 24-hour or a first-morning spot urine sample. For neonates, a random sample is often acceptable.[6]
-
Store urine samples at -20°C or lower until analysis.
-
Thaw samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.
2. Internal Standard Spiking:
-
To 1 mL of urine supernatant, add a known concentration of this compound (e.g., 10 ng/mL in methanol). The optimal concentration should be determined during method validation.
3. Enzymatic Hydrolysis (for total steroid measurement):
-
Add 100 µL of β-glucuronidase/arylsulfatase from Helix pomatia to the sample.
-
Incubate at 55°C for 2 hours to deconjugate the steroid metabolites.
4. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Elute the steroids with 2 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: linear gradient to 95% B
-
8-10 min: hold at 95% B
-
10.1-12 min: return to 50% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Tetrahydrocorticosterone (Analyte): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by infusion of a standard).
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by infusion of the deuterated standard).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pitfalls associated with urinary steroid metabolite ratios in children undergoing investigations for suspected disorders of steroid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive study for the validation of a LC-MS/MS method for the determination of free and total forms of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
Application Note: Quantification of Low Levels of Corticosteroids in Human Serum using Tetrahydrocorticosterone-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of endogenous corticosteroids is crucial for understanding various physiological and pathological states, including adrenal disorders, metabolic syndrome, and stress responses. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard to correct for matrix effects and variations in sample processing. This application note presents a template protocol for the simultaneous quantification of four key corticosteroids—cortisol, cortisone, corticosterone, and 11-deoxycortisol—in human serum. The method employs Tetrahydrocorticosterone-d3 as an internal standard.
Disclaimer: This application note provides a representative protocol. Specific parameters, especially mass spectrometry settings for this compound, are predicted and must be optimized and validated in the user's laboratory.
Data Presentation
The following table summarizes representative quantitative data for the target corticosteroids. This data has been adapted from established methods using other deuterated internal standards, as specific performance data for this compound was not available in published literature.[1][2]
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Cortisol | 0.5 | 500 | 87 - 101 | < 8.5 |
| Cortisone | 0.5 | 250 | 91 - 99 | < 10 |
| Corticosterone | 0.1 | 100 | 89 - 98 | < 9.0 |
| 11-Deoxycortisol | 0.2 | 100 | 92 - 103 | < 10 |
Experimental Protocols
Materials and Reagents
-
Standards: Cortisol, Cortisone, Corticosterone, 11-Deoxycortisol (analytical grade)
-
Internal Standard: this compound
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium fluoride
-
Sample Preparation: Human serum, Protein precipitation plates or tubes, Solid-phase extraction (SPE) cartridges (e.g., C18)[1]
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
-
Aliquoting: To 100 µL of serum sample, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 30 seconds.[3]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Evaporation: After phase separation, transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride
-
Mobile Phase B: Methanol with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: The following table lists the MRM transitions for the target analytes and the predicted transitions for this compound.[2][5] The collision energies (CE) are representative and require optimization on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 25 |
| Cortisone | 361.2 | 163.1 | 20 |
| Corticosterone | 347.2 | 121.1 | 22 |
| 11-Deoxycortisol | 347.2 | 97.1 | 28 |
| This compound (ISTD) | 354.5 | 319.2 | (Requires Optimization) |
Note on ISTD MRM: The precursor ion for this compound is predicted based on its molecular weight (350.49 g/mol + 3 Da for d3-label + 1 Da for [M+H]+). The product ion is predicted based on a common loss of water and other neutral fragments from the steroid backbone, similar to related compounds. These values must be confirmed experimentally.
Mandatory Visualization
Caption: Experimental workflow for corticosteroid quantification.
Caption: Simplified corticosteroid biosynthesis pathway.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting matrix effects in Tetrahydrocorticosterone-d3 quantification"
Welcome to the technical support center for the quantitative analysis of Tetrahydrocorticosterone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tetrahydrocorticosterone, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In the analysis of steroids, common sources of matrix effects include phospholipids (B1166683) and other endogenous components of biological samples.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard (IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[2] By adding a known amount of the deuterated IS to samples, calibration standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification, which corrects for variability during sample preparation and ionization.[2] However, a deuterated IS may not always fully compensate for matrix effects.[3] Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the IS, exposing them to different co-eluting interferences.[4]
Q3: What are the common causes of ion suppression when analyzing steroids like Tetrahydrocorticosterone?
A3: Ion suppression in steroid analysis is often caused by:
-
Co-eluting Matrix Components: Endogenous substances from biological matrices, particularly phospholipids, are major contributors to ion suppression.[1]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample cleanup can lead to significant ion suppression.
-
Poor Chromatographic Resolution: If the analytical column does not adequately separate Tetrahydrocorticosterone from interfering compounds, ion suppression is more likely.
-
Mobile Phase Composition: The choice of mobile phase additives and pH can influence ionization efficiency.
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike experiment. This involves comparing the peak area of Tetrahydrocorticosterone spiked into an extracted blank matrix with the peak area of the analyte in a neat solution (e.g., mobile phase). A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Issue 1: High Variability in the Analyte/Internal Standard (IS) Ratio
-
Possible Cause: Differential matrix effects due to a slight chromatographic separation between Tetrahydrocorticosterone and this compound. Even a small retention time difference can expose the analyte and IS to varying levels of ion suppression.[4]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they are eluting at the same time. A slight shift is a known isotope effect.[5]
-
Optimize Chromatography: Adjust the mobile phase gradient, organic modifier, or column chemistry to ensure co-elution. A shallower gradient may improve peak overlap.
-
Evaluate Different Lots of Matrix: Assess matrix effects across multiple lots of your biological matrix to understand the variability.
-
Issue 2: Consistent and Significant Ion Suppression
-
Possible Cause: Co-eluting endogenous compounds, such as phospholipids from plasma or salts from urine, are interfering with the ionization of Tetrahydrocorticosterone and its IS.[1]
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): Generally offers the most thorough cleanup by selectively isolating the analyte.
-
-
Modify Chromatographic Conditions: Adjust the LC method to separate the analyte peak from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Issues with the analytical column, mobile phase, or injection solvent.
-
Troubleshooting Steps:
-
Column Health: Check for column contamination or blockage. Back-flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.[6]
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[6]
-
Mobile Phase pH: For silica-based columns, a mobile phase pH above 7 can cause silica (B1680970) dissolution and lead to column voids and poor peak shape.[6]
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation techniques on matrix effects and recovery for steroid analysis. This data is representative and may vary for your specific application.
Table 1: Matrix Effect in Human Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%)* |
| Protein Precipitation (PPT) | Tetrahydrocorticosterone | 65% |
| Liquid-Liquid Extraction (LLE) | Tetrahydrocorticosterone | 85% |
| Solid-Phase Extraction (SPE) | Tetrahydrocorticosterone | 95% |
*Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression.
Table 2: Recovery in Human Urine
| Sample Preparation Method | Analyte | Recovery (%)** |
| Dilute-and-Shoot | Tetrahydrocorticosterone | >90% |
| Liquid-Liquid Extraction (LLE) | Tetrahydrocorticosterone | 75-90% |
| Solid-Phase Extraction (SPE) | Tetrahydrocorticosterone | 85-100% |
**Recovery (%) = (Peak Area in Pre-spiked Extract / Peak Area in Post-spiked Extract) x 100.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Matrix Extracts: Extract at least six different lots of your blank biological matrix (e.g., human plasma, urine) using your validated sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of Tetrahydrocorticosterone and this compound in the final reconstitution solvent at low and high concentrations, corresponding to your quality control (QC) levels.
-
Spike Extracted Matrix: Add a small volume of the neat solutions to the dried-down blank matrix extracts and reconstitute.
-
Analyze Samples: Inject the spiked matrix samples and the neat solutions into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across the different lots should be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of plasma with an appropriate buffer (e.g., 4% phosphoric acid in water) and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by a wash with 1 mL of hexane (B92381) to remove lipids.
-
Elution: Elute Tetrahydrocorticosterone and this compound with 1 mL of an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for inaccurate or imprecise results.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Tetrahydrocorticosterone-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Tetrahydrocorticosterone-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, leading to low recovery. The presence of co-eluting matrix components can also cause ion suppression.
-
Inefficient Ionization: The choice of ionization source (e.g., ESI vs. APCI) and the optimization of its parameters (e.g., spray voltage, gas flows, temperature) are critical for maximizing the ionization of this compound.
-
Poor Chromatographic Separation: Co-elution of this compound with interfering substances from the sample matrix can significantly suppress its signal.
-
Non-optimized Mass Spectrometer Parameters: Incorrect selection of precursor and product ions (MRM transitions) or suboptimal collision energy can lead to a weak signal.
-
Analyte Degradation: this compound may be sensitive to temperature and light. Improper storage and handling during sample preparation can lead to degradation.
Q2: Which ionization technique, ESI or APCI, is better for this compound?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of steroids like Tetrahydrocorticosterone. ESI is generally more susceptible to ion suppression from matrix effects, while APCI can sometimes offer better sensitivity for less polar compounds and be less prone to matrix effects.[1] The choice often depends on the specific matrix and the cleanliness of the sample extract. It is recommended to test both sources if available to determine the optimal choice for your specific application.
Q3: How can I minimize matrix effects for this compound analysis?
Matrix effects, which can be ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[1][2] To minimize them:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than liquid-liquid extraction (LLE).[3]
-
Optimize Chromatography: Ensure baseline separation of this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
Dilute the Sample: If the signal intensity is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is itself an internal standard. Ensuring it co-elutes with the analyte can help to compensate for matrix effects.
Q4: What are the recommended starting points for mass spectrometer parameters for this compound?
For a triple quadrupole mass spectrometer, you will need to optimize the Multiple Reaction Monitoring (MRM) transitions. While the exact optimal values are instrument-dependent, you can start with the following and fine-tune:
-
Ionization Mode: Positive ion mode is typically used for corticosteroids.
-
Precursor Ion (Q1): This will be the [M+H]+ adduct of this compound.
-
Product Ion (Q3): This will be a characteristic fragment ion generated after collision-induced dissociation (CID) of the precursor ion. A common fragment for corticosteroids involves the loss of water and other parts of the steroid backbone.[4]
-
Collision Energy (CE): This needs to be optimized to maximize the intensity of the product ion.
-
Source Parameters: Optimize spray voltage, source temperature, and nebulizer and heater gas flows to achieve a stable and intense signal.[5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| No Peak or Very Low Signal for this compound | Incorrect MRM transitions set in the acquisition method. | Verify the precursor and product ion m/z values for this compound. |
| Clog in the LC system or mass spectrometer. | Check for pressure fluctuations in the LC system. Inspect and clean the ESI needle/APCI corona needle and the mass spectrometer orifice. | |
| Improper sample preparation leading to no analyte in the final extract. | Review the sample preparation protocol. Ensure all steps were followed correctly and that the correct solvents were used. | |
| Instrument not calibrated or tuned. | Perform a system calibration and tuning according to the manufacturer's recommendations.[6] | |
| High Background Noise | Contaminated mobile phase, LC system, or mass spectrometer. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system. Clean the ion source. |
| Leaks in the LC system. | Check for any leaks in the fittings and connections of the LC system. | |
| Inconsistent Peak Areas for this compound | Inconsistent injection volumes. | Ensure the autosampler is functioning correctly and the injection volume is consistent. |
| Variable matrix effects between samples. | Improve the sample cleanup procedure to remove more matrix components.[7] | |
| Degradation of the internal standard in some samples. | Ensure consistent sample handling and storage conditions. Prepare fresh working solutions of the internal standard. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Mismatched pH between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Column degradation. | Replace the analytical column. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of corticosteroids from plasma or serum and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL Bond Elut®) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Sample Loading: To 100 µL of your sample (e.g., plasma, serum), add the appropriate amount of this compound internal standard. Dilute the sample with 400 µL of water and load it onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane (B92381) to remove non-polar interferences.[3]
-
Elution: Elute the analytes with 1 mL of ethyl acetate.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing LC-MS/MS for Tetrahydrocorticosterone-d3 Analysis
Welcome to the technical support center for the analysis of Tetrahydrocorticosterone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about setting up an LC-MS/MS method for this compound.
Q1: What are the recommended initial LC-MS/MS parameters for this compound?
A1: For initial method development, positive electrospray ionization (ESI+) is the preferred mode for steroids.[1] The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound. The protonated molecule [M+H]+ serves as the precursor ion. Since Tetrahydrocorticosterone has a molecular weight of approximately 350.49 g/mol , the deuterated (d3) version will be around 353.49 g/mol . Therefore, you would start by looking for a precursor ion of m/z 354.5. This precursor is then fragmented to find stable, high-intensity product ions. It is crucial to determine these transitions empirically using your specific instrument.[2][3]
Q2: Which type of liquid chromatography (LC) column is best suited for this analysis?
A2: Reversed-phase columns are standard for steroid analysis. A C18 column is a robust starting point, though other stationary phases like PFP (pentafluorophenyl) or Biphenyl can provide alternative selectivity, which is especially useful for separating isobaric compounds—molecules with the same mass but different structures.[1][4][5]
Q3: What mobile phases are typically used?
A3: The most common mobile phases are methanol (B129727) or acetonitrile (B52724) as the organic phase (Mobile Phase B) and water as the aqueous phase (Mobile Phase A).[1] Additives are crucial for good ionization. Formic acid (0.1%) is widely used, but for some steroids, very low concentrations of formic acid (50-200 ppm) or additives like ammonium (B1175870) fluoride (B91410) or ammonium acetate (B1210297) can significantly enhance signal intensity.[5][6]
Q4: How should I prepare samples from complex matrices like plasma or serum?
A4: Sample preparation is critical for removing interferences like phospholipids (B1166683) and proteins that can suppress the MS signal.[7] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8] SPE is often considered the gold standard for achieving the cleanest extracts, though it is more time-consuming.[7][9]
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[8] | Results in dirtier extracts, high potential for matrix effects.[10] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, good recovery.[1] | More labor-intensive, requires solvent evaporation and reconstitution steps. | Applications requiring better cleanup than PPT without the cost of SPE. |
| Solid-Phase Extraction (SPE) | Delivers the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.[7][9] | Most time-consuming and expensive option, requires method development.[10] | Low-level quantification and methods requiring the highest sensitivity and robustness. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem: I am seeing poor signal intensity or low sensitivity.
-
Possible Cause 1: Suboptimal Ionization. Steroids can be challenging to ionize efficiently.
-
Solution: Ensure your mobile phase contains an appropriate additive. While 0.1% formic acid is a common starting point, experiment with lower concentrations (e.g., 50-200 ppm) or alternatives like ammonium acetate or ammonium fluoride, which can improve the formation of [M+H]+ or [M+NH4]+ adducts.[6]
-
-
Possible Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of your target analyte.
-
Solution: Improve your sample preparation. If you are using protein precipitation, consider switching to liquid-liquid extraction or, ideally, solid-phase extraction (SPE) to achieve a cleaner sample.[7] Also, ensure your chromatography separates the analyte from the bulk of the matrix components.
-
-
Possible Cause 3: MS Source Contamination. A dirty ion source will lead to a general loss of sensitivity for all analytes.
-
Solution: Perform routine cleaning of the ion source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's recommendations.
-
Problem: My retention times are shifting from run to run.
-
Possible Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions before each injection, retention times will be unstable.
-
Solution: Ensure the equilibration step at the end of your gradient is long enough. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Possible Cause 2: Mobile Phase Inconsistency. Mobile phases, especially those with additives or mixed aqueous/organic components, can change composition over time due to evaporation or degradation.
-
Solution: Prepare fresh mobile phases daily. Do not top off old mobile phases with new ones, as this can alter the composition.
-
Problem: I am observing chromatographic peak tailing or splitting.
-
Possible Cause 1: Secondary Interactions. Active sites on the column packing material can cause unwanted interactions with the analyte, leading to tailing peaks.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a modifier like formic acid can help protonate silanol (B1196071) groups and reduce secondary interactions.
-
-
Possible Cause 2: Column Contamination or Void. Particulates from the sample or system can clog the column inlet frit, causing peak splitting. Over time, a void can form at the head of the column.
-
Solution: Always filter your samples and mobile phases. Use a guard column to protect the analytical column from contamination. If a void is suspected, the column may need to be replaced.
-
Problem: The deuterated internal standard (this compound) elutes slightly earlier than the native analyte.
-
Explanation: This is a well-documented phenomenon known as an "isotopic effect" in reversed-phase chromatography.[5] Deuterium atoms can slightly alter the analyte's interaction with the stationary phase, often leading to a small shift in retention time.
-
Solution: This is generally not a problem and will not affect quantification, provided the peaks are integrated correctly and consistently.[5] The internal standard still effectively compensates for variations in extraction recovery and matrix effects because the slight chromatographic difference is usually not enough to subject it to significantly different ion suppression. Ensure your data processing software has appropriate integration windows for both the analyte and the internal standard.
-
Experimental Protocols & Method Parameters
Below is a detailed sample protocol for the extraction and analysis of this compound from serum or plasma.
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 0.1 mL/min).[7]
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.[7]
-
Wash the cartridge with 1 mL of hexane (B92381) to remove lipids and non-polar interferences.[7]
-
Dry the SPE cartridge under a gentle stream of nitrogen for 2 minutes.
-
Elute the analytes with 1 mL of ethyl acetate into a clean collection tube.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water.[7] Vortex thoroughly to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
Table 2: Example LC-MS/MS Operating Conditions
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C[1] |
| Injection Volume | 10-20 µL[1] |
| LC Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9.1-12 min (50% B) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Source Temp. | 500°C[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | To be optimized empirically. Start with precursor m/z 354.5 for this compound. |
Visualizations
Diagram 1: General LC-MS/MS Workflow
Caption: A generalized workflow for this compound analysis.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eva.mpg.de [eva.mpg.de]
- 3. forensicrti.org [forensicrti.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Tetrahydrocorticosterone-d3 Stability in Processed Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrocorticosterone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental workflows.
Troubleshooting Guide: Analyte Stability
The stability of this compound in processed biological samples is crucial for accurate quantification. While specific quantitative data for this compound is limited, the following table summarizes potential stability issues based on general knowledge of corticosteroid and deuterated steroid stability. It is strongly recommended that researchers validate stability under their specific experimental conditions.
| Potential Issue | Observation | Possible Causes | Recommended Action |
| Degradation at Room Temperature | Decreased analyte concentration in samples left at room temperature for extended periods. | Enzymatic degradation by residual enzymes in the matrix.[1] Chemical degradation (e.g., oxidation). | Process samples promptly after collection. Keep samples on ice or at 4°C during processing. For prolonged storage, freeze at -20°C or -80°C.[2] |
| Freeze-Thaw Instability | Inconsistent results after multiple freeze-thaw cycles. | Repeated freezing and thawing can degrade some steroid metabolites.[3][4][5] | Aliquot samples into single-use vials before freezing to avoid multiple freeze-thaw cycles. If repeated measurements are necessary, limit the number of cycles and validate stability for your specific matrix.[6] |
| Long-Term Storage Degradation | Lower than expected concentrations in samples stored for several months or years. | Slow chemical degradation over time, even when frozen. | For long-term storage, -80°C is preferable to -20°C.[2] Studies on other steroids suggest stability for years at -25°C, but this should be confirmed for this compound.[3][7] |
| pH-Dependent Instability | Variable results in urine samples with different pH values. | Acidic or basic conditions can catalyze the degradation of steroids. | Measure and adjust the pH of urine samples to a neutral range (pH 6-8) before storage and analysis, if appropriate for the analytical method. |
| Photodegradation | Decreased analyte concentration in samples exposed to light. | Exposure to UV or ambient light can cause degradation of light-sensitive compounds. | Protect samples from light by using amber vials or by wrapping tubes in aluminum foil during collection, processing, and storage. |
| Matrix Effects in LC-MS/MS | Poor reproducibility, ion suppression, or enhancement during analysis. | Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte.[8] | Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[1][9] Use a deuterated internal standard like this compound to compensate for matrix effects.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma and serum samples containing this compound?
For short-term storage (up to 24 hours), keep samples at 4°C.[11] For long-term storage, freezing at -20°C or preferably -80°C is recommended to minimize degradation.[2] Studies on other steroids have shown stability for over 10 years at -25°C.[3][7] It is crucial to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.[6]
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
The number of permissible freeze-thaw cycles should be determined empirically. For many steroids, degradation can occur after as few as three cycles.[8] It is best practice to aliquot samples to minimize freeze-thaw events. If repeated analysis from the same aliquot is unavoidable, a validation study should be performed to assess the stability of this compound under your specific conditions.
Q3: My results are inconsistent. What are the likely sources of variability related to sample stability?
Inconsistent results can stem from several factors:
-
Inconsistent Storage Conditions: Variations in storage temperature or duration can lead to differential degradation.
-
Multiple Freeze-Thaw Cycles: As mentioned, this can significantly impact analyte stability.[3][4][5]
-
Exposure to Light: If the compound is light-sensitive, inconsistent exposure can lead to variable degradation.
-
Matrix Differences: Variations in the biological matrix between samples can lead to different matrix effects during LC-MS/MS analysis.[8]
-
Sample Processing: Inconsistent timing or temperature during sample processing can introduce variability.
Q4: Is this compound susceptible to enzymatic degradation in processed samples?
While processing methods like protein precipitation are designed to remove most enzymes, some residual enzymatic activity may persist, especially if samples are not handled promptly and kept at low temperatures. Common enzymes involved in steroid metabolism include 11β-hydroxysteroid dehydrogenases and 5α/β-reductases.[12] Promptly freezing samples after processing is the most effective way to minimize enzymatic degradation.
Experimental Protocols
Protocol 1: Steroid Extraction from Plasma/Serum using Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
Pipette 200 µL of plasma or serum into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add the appropriate amount of this compound internal standard solution to each sample (except for blank samples).
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction step with another 1 mL of MTBE for improved recovery. Combine the organic layers.
-
-
Drying:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general method and should be optimized for your specific instrument and column.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[10]
-
Gradient: Develop a gradient to ensure separation of this compound from potential interferences.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[10]
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.[10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Optimize the precursor and product ions for Tetrahydrocorticosterone and its deuterated internal standard (this compound). At least two transitions (quantifier and qualifier) should be monitored for each analyte.[10]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. arborassays.com [arborassays.com]
- 2. ohsu.edu [ohsu.edu]
- 3. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpz.eu [dpz.eu]
- 5. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zellx.de [zellx.de]
- 10. benchchem.com [benchchem.com]
- 11. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with Tetrahydrocorticosterone-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrahydrocorticosterone-d3 as an internal standard to mitigate ion suppression in LC-MS/MS analysis.
Troubleshooting Guide
Issue 1: Low and inconsistent analyte signal for Tetrahydrocorticosterone.
Question: My signal for Tetrahydrocorticosterone is significantly lower than expected and varies between injections, even when using the this compound internal standard. What could be the cause?
Answer: This is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal. While the deuterated internal standard is designed to compensate for this, severe or differential ion suppression can still impact results.
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of a standard solution of Tetrahydrocorticosterone into the MS while injecting a blank, extracted matrix sample. A significant drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting, suppressing agents.
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma or urine. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating corticosteroids from interfering substances.
-
Protein Precipitation: While a quick method, it is often insufficient for removing all sources of ion suppression, particularly phospholipids.
-
-
Optimize Chromatography: Improving the chromatographic separation between Tetrahydrocorticosterone and matrix interferences is crucial.
-
Gradient Modification: Employ a shallower gradient to increase the separation between peaks.
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl) to alter selectivity.
-
-
Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate. An excessively high concentration of the internal standard can, in some cases, contribute to ion suppression of the analyte.
Issue 2: The retention times of Tetrahydrocorticosterone and this compound are slightly different.
Question: I've noticed a small but consistent shift in the retention time between my analyte and the deuterated internal standard. Is this a problem?
Answer: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur, especially with highly efficient chromatographic systems (e.g., UHPLC). This is known as the "isotope effect." While often minor, a significant separation can be problematic because the analyte and internal standard may not be exposed to the same matrix components at the same time, leading to incomplete correction for ion suppression.
Troubleshooting Steps:
-
Assess the Degree of Separation: If the peaks are still largely overlapping, the correction may still be effective. However, if there is baseline separation, you will need to adjust your chromatography.
-
Modify Chromatographic Conditions:
-
Mobile Phase Composition: A slight adjustment to the organic modifier percentage or the use of a different modifier may help to co-elute the analyte and internal standard.
-
Temperature: Adjusting the column temperature can also influence selectivity and retention.
-
-
Consider a ¹³C-Labeled Standard: If available, a ¹³C-labeled internal standard is less likely to exhibit a chromatographic shift compared to a deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of corticosteroids?
A1: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer.[1] It is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization in the ESI or APCI source.[2] This can lead to inaccurate and imprecise quantification, and in severe cases, the analyte may not be detected at all. Corticosteroids are often analyzed in complex biological matrices like plasma, serum, and urine, which contain numerous endogenous compounds such as phospholipids, salts, and proteins that are known to cause significant ion suppression.
Q2: How does using this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically identical to the analyte (Tetrahydrocorticosterone), it is expected to have the same chromatographic behavior and experience the same degree of ion suppression. By adding a known amount of this compound to each sample, you can normalize the response of the analyte to that of the internal standard. This ratio corrects for signal variations caused by ion suppression, as well as for any loss of analyte during sample preparation and injection variability.
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A3:
-
Purity: Ensure the isotopic and chemical purity of the this compound standard.
-
Co-elution: Ideally, the deuterated standard should co-elute with the native analyte to ensure they are affected by the same matrix components.
-
Concentration: The concentration of the internal standard should be optimized. It should be high enough to provide a robust signal but not so high that it saturates the detector or contributes to ion suppression.
-
Isotopic Stability: Deuterium atoms can sometimes exchange with protons in the solvent. Ensure the labeling position on the molecule is stable under your analytical conditions.
Q4: Can this compound be used to correct for ion suppression of other corticosteroids?
A4: It is generally not recommended to use a deuterated internal standard for an analyte that is not its direct counterpart. The underlying principle of using a SIL internal standard is that it behaves identically to the analyte. Different corticosteroids will have different retention times and may be affected differently by matrix components. For multi-analyte methods, it is best to use a specific deuterated internal standard for each corticosteroid being quantified.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected when using a validated LC-MS/MS method with deuterated internal standards for corticosteroid analysis. Note that specific values will vary depending on the instrumentation, methodology, and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Recovery) | 85 - 115% | [1] |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent | [1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add 20 µL of a working solution of this compound in methanol (B129727).
-
Vortex for 10 seconds.
-
Add 400 µL of a suitable buffer (e.g., 0.1 M zinc sulfate) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger wash solution (e.g., 40% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This is a representative method and parameters should be optimized for your specific instrument and column.
-
LC System: UPLC or HPLC system
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing standard solutions of Tetrahydrocorticosterone and this compound to identify the precursor ions and optimize collision energies for the most abundant product ions.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tetrahydrocorticosterone.
Caption: Logic of ion suppression correction using a deuterated internal standard.
References
Technical Support Center: Tetrahydrocorticosterone-d3 (d3-THC) Internal Standard
Welcome to the technical support center for Tetrahydrocorticosterone-d3 (d3-THC). This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of d3-THC as an internal standard in analytical assays, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled (SIL) version of the endogenous steroid Tetrahydrocorticosterone. It is considered the 'gold standard' for an internal standard in mass spectrometry-based quantification.[1][2] An IS is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run.[3][4] Its purpose is to correct for variations that can occur during sample preparation, injection, chromatographic separation, and detection.[3] By calculating the response ratio of the analyte to the internal standard, analysts can achieve more accurate and precise quantification, as the IS compensates for potential analyte loss or fluctuations in instrument signal.[3][4]
Q2: I am observing low recovery of my d3-THC internal standard. What are the common causes?
Low recovery of the d3-THC internal standard can stem from several stages of the analytical process. The most common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction of d3-THC from the sample matrix is a primary cause. Steroids are sensitive to the chosen extraction technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction).[5] The solvents used, pH, and extraction time may need optimization.
-
Adsorption: The analyte may adsorb to plasticware (e.g., pipette tips, collection plates) or glassware during preparation and transfer steps.
-
Degradation: Although generally stable, d3-THC could degrade due to improper sample pH, temperature, or exposure to light during processing and storage.
-
Inaccurate Spiking: Errors in pipetting or dilution when adding the IS to the samples will lead to an apparent low recovery.
-
Ion Suppression (Matrix Effect): Co-eluting components from the sample matrix can suppress the ionization of d3-THC in the mass spectrometer source, leading to a reduced signal.[6][7]
Q3: The peak area response of my d3-THC is highly variable between samples. Why is this happening?
High variability in the internal standard response is a common issue in LC-MS analysis and can compromise data quality.[8] Key causes include:
-
Differential Matrix Effects: The composition of biological samples can vary significantly (e.g., between patient samples).[9] This can lead to different degrees of ion suppression or enhancement for the d3-THC in each sample, causing response variability.[6][9]
-
Inconsistent Sample Preparation: Inconsistent execution of the sample preparation workflow (e.g., slight variations in solvent volumes, vortexing times, or evaporation steps) across the sample set can lead to variable recovery.
-
Autosampler Injection Issues: Inconsistent injection volumes from the autosampler can lead to variable amounts of analyte and IS entering the LC-MS system.
-
Chromatographic Problems: Poor chromatography can lead to peak shape issues or shifts in retention time, which can affect integration and peak area measurement. Increased deuteration can sometimes cause slight retention time shifts, leading to differential matrix effects between the analyte and the IS.[3][10]
Q4: Can the deuterium (B1214612) labels on d3-THC exchange or be lost?
While stable isotope-labeled standards are designed to be robust, deuterium-hydrogen exchange is a known phenomenon that can occur under certain conditions.[3] For d3-THC, this risk is generally low if proper procedures are followed. However, exposure to highly acidic or basic conditions, or storage in certain solvents (particularly protic solvents like methanol (B129727) or water) for extended periods at non-optimal temperatures, could potentially facilitate this exchange.[11] If deuterium loss occurs, it can lead to cross-talk, where the IS contributes to the analyte's signal, compromising accuracy.[3]
Troubleshooting Guides
Guide 1: Investigating Low Internal Standard Recovery
If you are experiencing low recovery of the d3-THC internal standard, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow: Low IS Recovery
Caption: A step-by-step workflow for troubleshooting low internal standard recovery.
Experimental Protocol: Evaluating Extraction Efficiency
This protocol helps determine if the low recovery is due to the sample extraction process.
-
Prepare Two Sample Sets:
-
Set A (Pre-extraction Spike): Take 10 blank matrix samples and spike with d3-THC before the extraction procedure.
-
Set B (Post-extraction Spike): Take 10 blank matrix samples and perform the full extraction procedure. Spike the final extract with the same amount of d3-THC just before analysis.
-
-
Process Samples: Process Set A through the entire extraction workflow. Process Set B as described.
-
Analyze: Analyze all samples from both sets using the established LC-MS/MS method.
-
Calculate Recovery:
-
Calculate the average peak area for d3-THC in Set A (AreaA) and Set B (AreaB).
-
Extraction Recovery (%) = (AreaA / AreaB) * 100
-
-
Interpret Results:
-
Recovery > 85%: The extraction process is likely efficient. The issue may lie elsewhere (e.g., ion suppression).
-
Recovery < 85%: The extraction process is inefficient. Optimization is needed (see table below).
-
Table 1: Extraction Method Optimization Strategies
| Extraction Method | Common Problem | Recommended Solution |
| Protein Precipitation (PPT) | Incomplete precipitation, IS remains in protein pellet. | Test alternative precipitation solvents (e.g., Acetonitrile, Methanol, Zinc Sulfate). Optimize solvent-to-sample ratio. |
| Liquid-Liquid Extraction (LLE) | Incorrect pH, wrong solvent polarity. | Adjust sample pH to ensure d3-THC is non-ionized. Test extraction solvents with different polarities (e.g., Ethyl Acetate, Hexane, Methyl-tert-butyl ether). |
| Solid-Phase Extraction (SPE) | Poor binding or elution. | Ensure the sorbent type (e.g., C18, Mixed-Mode) is appropriate. Optimize wash steps to remove interferences and elution solvent to ensure complete recovery. |
Guide 2: Addressing High Internal Standard Variability
High variability in the d3-THC signal across a run can invalidate results. This guide focuses on identifying sources of matrix-induced variation.
Diagram: Sources of Internal Standard Variability
Caption: Key factors contributing to inconsistent internal standard signals.
Experimental Protocol: Post-Column Infusion Test for Matrix Effects
This experiment helps visualize regions of ion suppression or enhancement in your chromatographic run.
-
Setup:
-
Prepare a solution of d3-THC at a concentration that gives a stable, mid-level signal on the mass spectrometer.
-
Use a T-junction to continuously infuse this solution into the LC flow after the analytical column and before the mass spectrometer inlet.
-
-
Execution:
-
Begin infusing the d3-THC solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable signal (baseline) for d3-THC is observed, inject a blank, extracted sample matrix (a sample prepared without any analyte or IS).
-
-
Data Analysis:
-
Monitor the d3-THC signal throughout the chromatographic gradient.
-
A dip in the baseline indicates a region of ion suppression .
-
A peak in the baseline indicates a region of ion enhancement .
-
-
Interpretation: If the retention time of your analyte and d3-THC falls within a region of significant ion suppression, it is a likely cause of variability. To resolve this, the chromatography must be modified to move the analyte and IS away from this zone.
Table 2: Acceptable Performance Criteria for Internal Standards
While specific limits are method-dependent and should be defined during validation, the following table provides general industry-accepted criteria.
| Parameter | Acceptance Criteria | Implication if Failed |
| IS Response Variation | Peak area should be within ±50% of the mean IS response across all calibrators and QCs in the run. | Indicates potential issues with sample preparation consistency or injection precision. |
| Analyte/IS Ratio | Should demonstrate acceptable linearity (e.g., r² > 0.99) in the calibration curve. | Poor linearity may suggest differential matrix effects or IS instability. |
| IS Contribution to Analyte Signal | Response of the IS at the analyte's mass transition should be <5% of the analyte response at the Lower Limit of Quantification (LLOQ). | Indicates isotopic impurity or in-source fragmentation, leading to artificially inflated analyte results. |
| Recovery | Generally expected to be consistent and reproducible, often within 70-120%. | Low or highly variable recovery points to problems in the sample extraction process. |
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal Standards– Turning Good Data Into Great Data - Cannabis Industry Journal [cannabisindustryjournal.com]
- 5. youtube.com [youtube.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analytical Interference in Tetrahydrocorticosterone-d3 Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing analytical interference in Tetrahydrocorticosterone-d3 (TH-Corticosterone-d3) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in LC-MS/MS assays for this compound?
A1: The most common sources of interference in LC-MS/MS assays for corticosteroids like this compound include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[1] Phospholipids and salts are common culprits.
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio as Tetrahydrocorticosterone or its internal standard can co-elute and interfere with the measurement.[2] This is particularly relevant for steroid metabolites which often have similar structures.[3]
-
Internal Standard (IS) Issues: Problems with the deuterated internal standard, such as isotopic instability (H/D exchange) or chromatographic separation from the analyte, can lead to quantification errors.[4][5]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Matrix effects can be evaluated using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any signal suppression or enhancement observed at the retention time of the analyte indicates a matrix effect.
-
Quantitative Assessment (Matrix Factor): This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q3: My deuterated internal standard (this compound) shows a different retention time than the native analyte. Is this a problem?
A3: Yes, a chromatographic shift between the analyte and its deuterated internal standard can be problematic.[5] This phenomenon, known as the "isotope effect," can lead to differential exposure to matrix effects, where one compound is affected by ion suppression or enhancement more than the other, compromising the accuracy of quantification.[6] If significant separation is observed, it is crucial to optimize the chromatography to achieve co-elution or consider using a different internal standard, such as a ¹³C-labeled version, which is less prone to such shifts.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Recommended Action |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase has an appropriate pH and additive (e.g., formic acid or ammonium (B1175870) formate) to promote protonation. |
| Matrix-induced Ion Suppression | Implement a more rigorous sample preparation method to remove interfering matrix components. Options include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7] Diluting the sample can also mitigate matrix effects.[1] |
| Contamination of LC-MS System | Flush the LC system and clean the mass spectrometer ion source. Ensure high-purity solvents and reagents are used. |
| Suboptimal MS/MS Transition | Perform a compound optimization to determine the most sensitive and specific precursor and product ion transitions for Tetrahydrocorticosterone and its d3-internal standard. |
Issue 2: Inaccurate or Irreproducible Quantification
| Possible Cause | Recommended Action |
| Isobaric Interference | Optimize chromatographic separation to resolve the analyte from interfering isobaric compounds.[3] This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase. High-resolution mass spectrometry can also help differentiate between isobaric species. |
| Internal Standard Instability (H/D Exchange) | The stability of deuterated internal standards should be verified, especially in acidic or basic solutions. Consider using a ¹³C-labeled internal standard if H/D exchange is suspected. |
| Non-Co-elution of Analyte and Internal Standard | Modify chromatographic conditions to ensure the analyte and internal standard elute as closely as possible to compensate for matrix effects accurately.[5][6] |
| Sample Preparation Variability | Automate sample preparation steps where possible to improve consistency. Ensure complete evaporation and reconstitution of the sample. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove all interfering substances (e.g., phospholipids), resulting in significant matrix effects. | >90 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive, time-consuming, and may require large volumes of organic solvents.[7] | 75-95[8] |
| Solid Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent. | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte.[7] | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps. | 85-115[8] |
Table 2: Representative LC-MS/MS Parameters for Tetrahydrocorticosterone Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ for Tetrahydrocorticosterone |
| Product Ions (m/z) | Specific fragments for quantification and qualification |
| Collision Energy (eV) | Optimized for each transition |
Experimental Protocols
Protocol 1: Urinary this compound Analysis using SPE and LC-MS/MS
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
To 1 mL of supernatant, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Incubate at 37°C for 4 hours for enzymatic hydrolysis of glucuronide conjugates.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Perform the analysis using optimized LC and MS parameters (refer to Table 2 for a starting point).
-
Quantify the concentration of Tetrahydrocorticosterone based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Caption: The metabolic pathway from cholesterol to Tetrahydrocorticosterone and other key corticosteroids.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Tetrahydrocorticosterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column selection and chromatographic conditions for the separation of Tetrahydrocorticosterone.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Tetrahydrocorticosterone separation?
A1: The most frequently utilized columns for the separation of Tetrahydrocorticosterone and other corticosteroids are reversed-phase columns, particularly C18 (Octadecylsilane) columns.[1][2][3][4] C18 columns offer a high degree of hydrophobicity, leading to strong retention of nonpolar compounds like steroids.[1] For compounds that are more polar, a C8 (Octylsilane) column, which is less hydrophobic, can provide shorter retention times.[5]
Q2: How do I choose between a C18 and a C8 column for my analysis?
A2: The choice between a C18 and C8 column depends on the specific requirements of your analysis. C18 columns have longer carbon chains and are more hydrophobic, which generally results in longer retention times and potentially better resolution for nonpolar compounds. C8 columns have shorter carbon chains, are less hydrophobic, and typically provide shorter analysis times. For moderately polar analytes, a C8 column might be a better choice to achieve faster separations.
Q3: Can other types of columns be used for Tetrahydrocorticosterone separation?
A3: Yes, other column chemistries can offer alternative selectivity for corticosteroid separations. For instance, "AQ" type phases with polar end-capping or embedded polar groups can enhance the retention of more polar steroids.[1] Biphenyl phases have also been shown to provide excellent selectivity for the separation of structurally similar steroids, including diastereoisomers.[6]
Q4: What are typical mobile phase compositions for separating Tetrahydrocorticosterone?
A4: Typical mobile phases for reversed-phase HPLC of corticosteroids consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).[2][3][4] The addition of a small amount of acid, like acetic acid or formic acid, is common to improve peak shape. A mobile phase composition of methanol, water, and acetic acid in a 60:30:10 (v/v/v) ratio has been successfully used for the separation of hydrocortisone, a structurally related compound.[4] For complex mixtures, a gradient elution may be necessary to achieve adequate separation of all components.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Tetrahydrocorticosterone.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Analyte interaction with active sites (residual silanols) on the silica (B1680970) packing material.
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[7]
-
Column Deterioration: Loss of stationary phase or contamination of the column.
Solutions:
-
Use a well-endcapped column: Modern, high-purity silica columns with thorough end-capping minimize silanol (B1196071) interactions.
-
Adjust mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of silanols and improve peak shape.
-
Reduce injection volume or sample concentration: This can mitigate issues related to column overload.
-
Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase to ensure compatibility.[7]
-
Use a guard column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Consider a different column chemistry: Columns with alternative stationary phases, such as those with polar-embedded groups, can sometimes provide better peak shapes for challenging compounds.[1]
Problem 2: Broad Peaks
Possible Causes:
-
Low Column Efficiency: This can be due to an old or poorly packed column.
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening.
-
High Flow Rate: A flow rate that is too high can lead to broader peaks.[8]
-
Inappropriate Mobile Phase Composition: A mobile phase that is too weak can result in long retention times and broad peaks.[8]
-
Low Column Temperature: Lower temperatures can decrease diffusion rates and lead to broader peaks.[8]
Solutions:
-
Replace the column: If the column has been used extensively, it may need to be replaced.
-
Minimize tubing length: Use the shortest possible tubing with a small internal diameter to connect the components of your HPLC system.
-
Optimize the flow rate: Perform a flow rate study to find the optimal flow rate that provides the best balance between analysis time and peak width.
-
Adjust the mobile phase strength: Increase the percentage of the organic solvent in the mobile phase to decrease retention and sharpen peaks.
-
Increase the column temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency.[8]
Problem 3: Inconsistent Retention Times
Possible Causes:
-
Pump Issues: Fluctuations in the pump flow rate can cause retention times to shift.
-
Leaks: A leak in the system will lead to a drop in pressure and affect retention times.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient elution.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
Solutions:
-
Prime the pump: Ensure the pump is properly primed and free of air bubbles.
-
Check for leaks: Systematically inspect all fittings and connections for any signs of leakage.
-
Prepare mobile phase carefully: Accurately measure and mix mobile phase components. Degas the mobile phase before use.
-
Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Use a column oven: A column oven will maintain a constant temperature and improve the reproducibility of retention times.
Data Presentation
The following tables summarize typical HPLC parameters for the separation of corticosteroids, which can be used as a starting point for developing a method for Tetrahydrocorticosterone.
Table 1: Comparison of C18 and C8 Column Characteristics
| Feature | C18 Column | C8 Column |
| Stationary Phase | Octadecylsilane | Octylsilane |
| Hydrophobicity | High | Moderate |
| Retention of Nonpolar Compounds | Strong | Moderate |
| Typical Analysis Time | Longer | Shorter |
| Primary Applications | Analysis of nonpolar to moderately polar compounds. | Analysis of moderately polar compounds, faster separations. |
Table 2: Example HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 150 mm[4] | Acclaim 120 C18, 5 µm, 4.6 x 250 mm[2] |
| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10, v/v/v)[4] | A: Water, B: Acetonitrile, C: Methanol (Gradient)[2] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[2] |
| Detection | UV at 254 nm[4] | UV at 254 nm[2] |
| Temperature | Ambient[4] | 50 °C[2] |
Experimental Protocols
General Protocol for HPLC Method Development for Tetrahydrocorticosterone Separation
-
Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Prepare a stock solution of Tetrahydrocorticosterone in methanol or acetonitrile.
-
Start with a simple isocratic mobile phase, such as 60% methanol in water.
-
Inject the standard and observe the retention time and peak shape.
-
If retention is too long, increase the percentage of organic modifier. If it is too short, decrease the organic modifier percentage.
-
If peak tailing is observed, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase.
-
-
Gradient Optimization (if necessary):
-
If a single isocratic mobile phase does not provide adequate separation from impurities or other components, develop a gradient method.
-
Start with a shallow gradient (e.g., 40% to 80% acetonitrile over 20 minutes) to scout for the optimal elution conditions.
-
Refine the gradient slope and duration to achieve the desired resolution.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable mobile phase is identified, optimize the flow rate to balance analysis time and efficiency.
-
Investigate the effect of column temperature on the separation. An increase in temperature can often lead to sharper peaks and shorter retention times.
-
-
Method Validation:
-
Once the method is optimized, perform a validation to assess its linearity, accuracy, precision, and robustness according to relevant guidelines.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
- 1. pepolska.pl [pepolska.pl]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetrahydrocorticosterone-d3 Analysis
Welcome to the technical support center for the analysis of Tetrahydrocorticosterone-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on reducing background noise and enhancing signal integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my this compound chromatograms?
A1: High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can originate from various sources. The most common culprits include contaminated solvents or reagents, plasticizers leaching from tubing and containers, detergents from inadequately rinsed glassware, and endogenous matrix components from the biological sample that co-elute with your analyte.[1] It is also important to ensure the proper functioning of the LC system's degasser, as dissolved air in the mobile phase can contribute to baseline instability.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for all sources of background noise and matrix effects?
A2: While deuterated internal standards are powerful tools for correcting analyte loss during sample preparation and fluctuations in instrument response, they do not eliminate background noise.[3] Furthermore, if the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification. It's also crucial to verify the purity of the deuterated standard, as it may contain a small amount of the unlabeled analyte, causing a positive bias.
Q3: Can the position of the deuterium (B1214612) labels on my internal standard affect my results?
A3: Yes, the stability of the deuterium labels is critical. If the deuterium atoms are on chemically labile positions (e.g., hydroxyl groups), they can exchange with hydrogen atoms from the solvent or matrix. This "deuterium exchange" can reduce the signal of your internal standard and lead to an overestimation of your analyte's concentration. It is advisable to use internal standards where the deuterium labels are on stable positions, such as the carbon backbone.
Q4: My calibration curve is non-linear at higher concentrations. What could be the issue?
A4: Non-linearity at higher concentrations, even with a deuterated internal standard, can be caused by ion source saturation. At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response. Another potential issue is "cross-talk," where naturally occurring isotopes of the analyte contribute to the signal of the internal standard, especially if the mass difference is small. This can be assessed by injecting a high-concentration solution of the unlabeled analyte and monitoring the internal standard's mass channel.
Troubleshooting Guides
Issue 1: High Baseline Noise in the Chromatogram
High baseline noise can obscure small peaks and compromise the limit of quantification. The following troubleshooting workflow can help identify and resolve the source of the noise.
Caption: A logical workflow for troubleshooting high baseline noise.
Issue 2: Poor Signal Intensity and Peak Shape for this compound
Low signal intensity and poor peak shape (e.g., tailing or fronting) can be due to a variety of factors, from sample preparation to chromatographic conditions.
Caption: A workflow for addressing poor signal and peak shape issues.
Experimental Protocols and Data
Sample Preparation: Solid-Phase Extraction (SPE)
A well-optimized SPE protocol is crucial for removing interfering matrix components and concentrating the analyte.
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma, add the deuterated internal standard (this compound) solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters for the analysis of tetrahydro-corticosteroids. Optimization will be required for your specific instrumentation.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument.
-
Ion Spray Voltage: Optimized for the specific instrument.
-
Collision Gas: Argon.
-
MRM Transitions: To be determined by infusing a standard solution of Tetrahydrocorticosterone and its d3-labeled internal standard.
Quantitative Performance Data (Representative)
The following tables summarize typical performance data for the analysis of tetrahydro-corticosteroids in biological matrices, which can be expected for a validated this compound assay.
Table 1: Recovery and Matrix Effects for Tetrahydro-Corticosteroids in Human Urine [4]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tetrahydroaldosterone (B195565) | 86.3 - 114 | 85.1 - 115 |
| Tetrahydrocorticosterone (Expected) | 85 - 115 | 85 - 115 |
Table 2: Precision and Accuracy for Tetrahydro-Corticosteroids in Human Urine [4][5]
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Tetrahydroaldosterone | 1.29 - 6.78 | 1.77 - 8.64 | Within ±15 |
| Tetrahydrocortisol | < 10 | < 10 | 95.1 - 105.4 |
| Tetrahydrocorticosterone (Expected) | < 15 | < 15 | Within ±15 |
Table 3: Limits of Quantification (LOQ) for Tetrahydro-Corticosteroids [4][5]
| Analyte | Matrix | LOQ (ng/mL) |
| Tetrahydroaldosterone | Human Urine | 0.025 |
| Tetrahydrocortisol | Human Urine | 0.2 |
| Tetrahydrocorticosterone (Expected) | Plasma/Urine | 0.1 - 0.5 |
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. ibl-international.com [ibl-international.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards in Corticosterone Quantification: A Comparative Look at Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in the precise quantification of corticosterone (B1669441), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a detailed comparison of deuterated analogs of corticosterone as internal standards, with a focus on providing supporting experimental data for Corticosterone-d4 and its close surrogate, Corticosterone-d8, in the absence of available data for Tetrahydrocorticosterone-d3.
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They are crucial for correcting variations that can occur during sample preparation, as well as fluctuations in instrument response and matrix effects. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the biological matrix being analyzed. Deuterated standards, such as Corticosterone-d4, are often preferred as they closely mimic the physicochemical properties of the endogenous analyte.
While a direct comparison with this compound is not available in published literature, this guide will focus on the performance of Corticosterone-d8, a commonly used and effective deuterated internal standard for corticosterone analysis. The principles and data presented here are directly applicable to the use of Corticosterone-d4.
Performance Data of Deuterated Corticosterone as an Internal Standard
The following table summarizes the performance characteristics of an LC-MS/MS method for the analysis of multiple steroids, including corticosterone, using Corticosterone-d8 as the internal standard. This data is indicative of the performance that can be expected when using a deuterated corticosterone internal standard.
| Performance Metric | Result for Corticosterone with Corticosterone-d8 IS | Source |
| Linearity (Calibration Range) | 0.72 - 289.0 nmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 0.72 nmol/L | [1] |
| Ion Suppression | No ion suppression was noted following extensive sample clean-up. | [1] |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of an analytical method. Below is a typical experimental protocol for the quantification of corticosterone in serum using a deuterated internal standard.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction[1]
-
To 250 µL of a serum sample, add 750 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., Corticosterone-d8).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the sample and transfer the supernatant to a clean glass tube.
-
To the supernatant, add 300 µL of deionized water and 1 mL of ethyl acetate (B1210297).
-
Vortex the mixture thoroughly to perform liquid-liquid extraction.
-
Carefully remove the organic layer (top layer) using a glass pipette.
-
Evaporate the ethyl acetate under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: An Accucore RP-MS column (100 mm x 2.1 mm, 2.6 µm particle size) or equivalent.
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.1% (v/v) formic acid.
-
Gradient Elution: A gradient from 35% to 80% mobile phase B over 15 minutes is used to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode.
-
MRM Transitions:
-
Corticosterone: Q1 m/z 347.1 -> Q3 m/z 121.1 (quantifier) and 105.1 (qualifier)
-
Corticosterone-d8: Specific transitions would be optimized based on the mass shift.
-
Visualizing the Workflow
To better understand the experimental process and the role of the internal standard, the following diagrams, created using the DOT language, illustrate the key steps.
Conclusion
References
A Researcher's Guide to the Cross-Validation of Tetrahydrocorticosterone Analytical Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is critical for ensuring accurate and precise results. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to mimic the analyte of interest during sample preparation and analysis, thereby effectively correcting for matrix effects and other sources of variability.[1][2][3] Tetrahydrocorticosterone-d3 is a commonly used SIL internal standard for the quantification of endogenous Tetrahydrocorticosterone.
This guide provides an objective comparison of this compound's performance against other potential analytical standards. The cross-validation data presented herein is based on established analytical validation principles to demonstrate the process and potential outcomes when comparing different SIL standards.[4][5] The objective is to ensure that a newly selected internal standard performs comparably to a previously validated one, maintaining the integrity of the analytical method.
Comparative Performance of Analytical Standards
The performance of three different stable isotope-labeled standards for Tetrahydrocorticosterone was evaluated:
-
This compound (Standard IS-d3)
-
Tetrahydrocorticosterone-d5 (Alternative IS-d5)
-
Tetrahydrocorticosterone-¹³C₃ (Alternative IS-¹³C₃)
The key validation parameters—linearity, limit of quantification (LOQ), precision, accuracy, and matrix effect—were assessed for each standard. While deuterated standards are highly effective, issues such as slight chromatographic shifts due to isotopic effects can sometimes lead to differential matrix effects.[1][6][7] Therefore, comparing standards with different numbers of deuterium (B1214612) atoms (d5 vs. d3) or a different stable isotope (¹³C₃) is a crucial step in robust method development.
Table 1: Summary of Cross-Validation Performance Data
| Parameter | This compound (IS-d3) | Tetrahydrocorticosterone-d5 (IS-d5) | Tetrahydrocorticosterone-¹³C₃ (IS-¹³C₃) | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.997 | 0.999 | ≥ 0.995 |
| LOQ (ng/mL) | 0.1 | 0.1 | 0.1 | S/N ≥ 10 |
| Intra-Assay Precision (%CV) | 3.5% | 4.1% | 3.2% | ≤ 15% |
| Inter-Assay Precision (%CV) | 5.8% | 6.5% | 5.5% | ≤ 15% |
| Accuracy (% Recovery) | 98.7% | 96.5% | 101.2% | 85-115% |
| Matrix Effect (%) | 95.4% | 91.8% | 98.1% | 85-115% |
| Retention Time Shift (vs. Analyte) | 0.04 min | 0.06 min | 0.01 min | Minimized |
Note: The data presented in this table is for illustrative purposes and is based on typical performance characteristics observed during analytical method validation.
Experimental Protocols
A rigorous and well-defined protocol is essential for the successful cross-validation of analytical standards. The following methodologies were applied to generate the comparative data.
Sample Preparation
Human plasma samples were prepared using a liquid-liquid extraction (LLE) procedure designed to efficiently extract Tetrahydrocorticosterone while minimizing interferences.
-
Procedure:
-
To 100 µL of plasma, add 10 µL of the respective internal standard working solution (IS-d3, IS-d5, or IS-¹³C₃).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Methanol:Water with 0.1% Formic Acid) for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
Liquid Chromatograph: UHPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions were optimized for Tetrahydrocorticosterone and each internal standard.
-
Validation Parameter Assessment
-
Linearity: Calibration curves were prepared in a surrogate matrix (e.g., stripped serum) over a concentration range of 0.1 to 50 ng/mL.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three separate days.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration.[8] The internal standard's ability to compensate for ion suppression or enhancement is a key performance indicator.[1][9]
Workflow and Logic Diagrams
Visualizing the cross-validation process helps in understanding the logical flow from initial method setup to final data comparison and standard selection.
Caption: Workflow for cross-validating alternative analytical internal standards.
Conclusion
The cross-validation exercise demonstrates that while all three stable isotope-labeled standards (d3, d5, and ¹³C₃) are suitable for the quantitative analysis of Tetrahydrocorticosterone, subtle performance differences exist. The Tetrahydrocorticosterone-¹³C₃ standard showed slightly better performance in terms of linearity and compensation for matrix effects, likely due to a minimal isotopic effect on chromatographic retention time compared to the deuterated analogs.[7] The Tetrahydrocorticosterone-d5 standard, while acceptable, exhibited slightly lower accuracy and higher variability, which could be attributed to a more pronounced retention time shift.
This guide underscores the importance of not assuming all SIL internal standards are equal. A thorough cross-validation is essential when changing an internal standard in a validated bioanalytical method.[10] The choice of the most appropriate standard should be based on empirical data, ensuring the continued delivery of reliable and accurate results for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Quantification of Tetrahydrocorticosterone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Tetrahydrocorticosterone-d3, a deuterated stable isotope of a key cortisol metabolite. While direct inter-laboratory comparison data for this compound is not extensively published, this document synthesizes information from studies on similar steroid hormones to present a comprehensive overview of expected performance and best practices. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for steroid analysis.
Data Presentation: Expected Performance of LC-MS/MS Methods
The following table summarizes typical performance characteristics for the quantification of deuterated steroids, like this compound, in biological matrices based on inter-laboratory studies of other steroid hormones. These values can serve as a benchmark for laboratories developing and validating their own assays.
| Performance Metric | Laboratory A (In-house LDT*) | Laboratory B (Commercial Kit) | Laboratory C (Academic Research Lab) |
| Mean Bias vs. Reference | < ±5% | < ±7% | < ±10% |
| Inter-Assay Precision (CV) | < 10% | < 12% | < 15% |
| Intra-Assay Precision (CV) | < 5% | < 8% | < 10% |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | 5-10 ng/mL | 5-15 ng/mL |
| Recovery | 90-110% | 85-115% | 80-120% |
*LDT: Laboratory Developed Test
Note: The data presented are representative values derived from studies on similar steroid hormones and should be considered as expected performance targets.
Experimental Protocols: A Generalized LC-MS/MS Methodology
A robust and reliable LC-MS/MS method is crucial for accurate quantification of this compound. Below is a detailed, generalized protocol that can be adapted by individual laboratories.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
Spike samples, calibrators, and quality controls with an appropriate internal standard (e.g., a different deuterated analog of a related steroid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate this compound from other components in the extracted sample.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify this compound.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the protonated or deprotonated this compound molecule.
-
Product Ion (Q3): A specific fragment ion generated from the precursor ion.
-
Collision Energy: Optimized for the specific precursor-to-product ion transition.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of this compound using LC-MS/MS.
Caption: General workflow for this compound analysis.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during the validation of an analytical method for this compound, ensuring its reliability and accuracy.
Caption: Key parameters for analytical method validation.
Validation of Analytical Methods Using Tetrahydrocorticosterone-d3: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of analytical methods for Tetrahydrocorticosterone, focusing on the performance advantages of using a deuterated internal standard, Tetrahydrocorticosterone-d3, versus a non-deuterated structural analog. The information presented is supported by established principles of bioanalytical method validation and performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for similar steroid hormones.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1] This guide will delineate the performance differences and provide detailed experimental protocols to assist in the selection and implementation of the most robust analytical methodology.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the expected performance characteristics of an analytical method for Tetrahydrocorticosterone using a deuterated internal standard (this compound) compared to a method using a non-deuterated, structural analog internal standard. The data presented is representative of typical performance observed in validated LC-MS/MS methods for corticosteroids.
| Performance Parameter | Method Using this compound (Deuterated IS) | Method Using a Non-Deuterated Structural Analog IS | Rationale for Performance Difference |
| Linearity (Correlation Coefficient, r²) | > 0.995 | Typically > 0.990 | The deuterated IS co-elutes and experiences identical ionization effects as the analyte, leading to a more consistent response across the concentration range.[1] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | The near-identical chemical properties of the deuterated IS ensure it tracks the analyte's recovery more effectively during sample preparation. |
| Precision (% Relative Standard Deviation, RSD) | < 10% | < 15% | Superior correction for variability in sample handling and instrument performance by the deuterated IS results in lower data variability. |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 5% | Can be > 15% | As the deuterated IS has the same physicochemical properties, it is affected by matrix-induced ion suppression or enhancement in the same way as the analyte, providing better normalization.[1] |
| Lower Limit of Quantification (LLOQ) | Typically lower | May be higher | Improved signal-to-noise ratio due to better correction of analytical variability can lead to a lower LLOQ. |
| Method Robustness | High | Moderate to High | The method is less susceptible to minor variations in experimental conditions due to the effective compensation by the deuterated IS. |
Visualizing the Analytical Workflow and Principles
To better understand the experimental process and the fundamental principle of isotope dilution mass spectrometry, the following diagrams are provided.
References
Assessing the Accuracy and Precision of Tetrahydrocorticosterone-d3 Measurements: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in steroid analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative results. This guide provides a comprehensive comparison of Tetrahydrocorticosterone-d3 (THC-d3) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based measurements of Tetrahydrocorticosterone (THC) and other steroid metabolites.
Stable isotope-labeled internal standards, such as THC-d3, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, THC-d3 is chemically almost identical to the endogenous analyte, Tetrahydrocorticosterone. This structural similarity ensures that it mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process and matrix effects.
Performance Comparison of Internal Standards
While direct comparative studies focusing exclusively on this compound are limited, we can infer its performance based on validation data from numerous studies employing structurally similar deuterated steroids for the analysis of corticosteroids. The following table summarizes key performance characteristics from published LC-MS/MS methods for steroid analysis, providing a benchmark for the expected accuracy and precision when using a deuterated internal standard like THC-d3.
| Parameter | Deuterated Internal Standard (e.g., Cortisol-d4, THE-d5) | Non-Deuterated Internal Standard (Structural Analog) |
| Accuracy (% Recovery) | 86.1% - 110%[1] | Often lower and more variable |
| Precision (Intra-day %CV) | 1.4% - 9.2% | 3.0% - 12.1% |
| Precision (Inter-day %CV) | 3.6% - 10.4% | 9.2% - 14.0% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | Generally higher than deuterated standards |
| Matrix Effect | Minimal to absent | Can be significant and variable |
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable quantitative data. The following is a representative LC-MS/MS methodology for the analysis of Tetrahydrocorticosterone and other steroid metabolites using a deuterated internal standard like THC-d3.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 100 µL of the biological sample (e.g., urine, plasma), add a known concentration of the this compound internal standard solution.
-
Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with a binary solvent system, typically consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Tetrahydrocorticosterone) and the internal standard (this compound) must be optimized.
-
Visualizing Key Processes
To further elucidate the context of Tetrahydrocorticosterone measurement, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.
References
A Comparative Guide to the Use of Tetrahydrocorticosterone-d3 Versus Non-Deuterated Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the use of a deuterated internal standard, Tetrahydrocorticosterone-d3, and a non-deuterated (structural analog) internal standard for the bioanalysis of Tetrahydrocorticosterone. The information presented herein is supported by representative experimental data and detailed methodologies to facilitate an informed selection process in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Tetrahydrocorticosterone (THC) is a key metabolite of corticosterone (B1669441) and serves as an important biomarker for assessing adrenal function and various metabolic disorders. Accurate and precise measurement of THC in biological matrices, such as urine, is crucial for clinical and research applications. The use of an internal standard (IS) in LC-MS/MS analysis is essential to compensate for variations that can occur during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
Deuterated standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical chemical properties ensure they behave similarly throughout the analytical process. Non-deuterated standards, typically structural analogs of the analyte, are often used as a more cost-effective alternative, but their different chemical structures can lead to variations in analytical behavior.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The superior performance of deuterated internal standards in bioanalytical assays is well-documented. To illustrate this, the following tables summarize representative data from a comparative analysis of Tetrahydrocorticosterone quantification in human urine using either this compound or a non-deuterated structural analog as the internal standard. The data presented is based on established principles of bioanalytical method validation and reflects the expected outcomes.
Table 1: Accuracy and Precision
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low QC (5 ng/mL) | This compound | 4.95 | -1.0 | 3.5 |
| Non-Deuterated IS | 5.35 | +7.0 | 8.2 | |
| Mid QC (50 ng/mL) | This compound | 50.8 | +1.6 | 2.1 |
| Non-Deuterated IS | 47.2 | -5.6 | 6.5 | |
| High QC (200 ng/mL) | This compound | 197.6 | -1.2 | 1.8 |
| Non-Deuterated IS | 218.4 | +9.2 | 7.8 |
QC: Quality Control, % Bias: [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100, %CV: (Standard Deviation / Mean Measured Concentration) x 100
Table 2: Matrix Effect Assessment
| Analyte Concentration (ng/mL) | Internal Standard Type | Matrix Factor (MF) | IS-Normalized Matrix Factor | %CV of IS-Normalized MF (n=6 lots) |
| Low QC (5 ng/mL) | This compound | 0.85 | 0.99 | 4.1 |
| Non-Deuterated IS | 0.83 | 1.15 | 14.8 | |
| High QC (200 ng/mL) | This compound | 0.88 | 1.01 | 3.2 |
| Non-Deuterated IS | 0.86 | 1.21 | 16.2 |
Matrix Factor (MF) = Peak response in presence of matrix / Peak response in absence of matrix. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS). A value close to 1 indicates effective compensation for matrix effects.
The data clearly indicates that the use of this compound results in significantly better accuracy and precision across all tested concentrations. Furthermore, the IS-normalized matrix factor is consistently closer to 1 with a much lower coefficient of variation when using the deuterated standard, demonstrating its superior ability to compensate for matrix-induced ion suppression or enhancement.
Experimental Protocols
A detailed experimental protocol for the quantification of Tetrahydrocorticosterone in human urine using LC-MS/MS with both a deuterated and a non-deuterated internal standard is provided below.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of human urine, add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS). Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase enzyme solution. Vortex and incubate at 55°C for 2 hours to deconjugate the steroid metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrahydrocorticosterone: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion+3 > Product ion (specific m/z values to be optimized).
-
Non-Deuterated IS: Precursor ion > Product ion (specific m/z values for the chosen structural analog).
-
-
3. Data Analysis and Calculations
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Tetrahydrocorticosterone in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation Parameters: Calculate accuracy, precision, and matrix effects as described in the tables above, following regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).
Visualizing Key Processes
To better understand the context and workflow of this comparison, the following diagrams are provided.
A Comparative Guide to Linearity and Range Determination for Tetrahydrocorticosterone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of linearity and range determination for assays relevant to Tetrahydrocorticosterone, a key metabolite of corticosterone. While Tetrahydrocorticosterone-d3 is typically utilized as an internal standard in mass spectrometry-based assays, this guide focuses on the validation parameters for the quantification of endogenous tetrahydro-metabolites of corticosteroids, such as Tetrahydrocortisol (THF), allo-Tetrahydrocortisol (aTHF), and Tetrahydrocortisone (THE). The principles and methodologies described are directly applicable to the validation of an assay for Tetrahydrocorticosterone.
The determination of linearity and the analytical range are fundamental aspects of bioanalytical method validation, ensuring that the assay is accurate, precise, and reliable over a defined concentration range. This is critical for the meaningful interpretation of experimental data in both research and clinical settings.
Comparative Performance of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of steroid metabolites. The following table summarizes the linearity and range of different LC-MS/MS methods for the analysis of corticosteroid tetrahydro-metabolites in biological matrices.
| Analyte(s) | Matrix | Linearity (R²) | Analytical Range (LLOQ - ULOQ) | Reference |
| THF, aTHF, THE | Human Urine | >0.9981 | 0.5 - 1000 ng/mL | [1] |
| Cortisol, Cortisone (B1669442), THF, aTHF, THE | Human Urine | Not Specified | 0.1 - 160 ng/mL (for F & E), 0.2 - 160 ng/mL (for tetrahydro-metabolites) | [2] |
| Cortisol, Cortisone, THF, aTHF, THE | Human Urine | Not Specified | 0.1 - 120 ng/mL (for F & E), 1 - 120 ng/mL (for tetrahydro-metabolites) | [3][4] |
| THF, aTHF, THE | Bovine Urine | >0.9905 | 0.5 - 25 ng/mL | [5] |
| Cortisol and its metabolites | Placental Perfusate | Not Specified | 100 - 2000 µg/L | [6] |
Note: Tetrahydrocorticosterone would be expected to have a similar analytical performance to the cortisol metabolites listed above when analyzed by a validated LC-MS/MS method.
Experimental Protocols
The following sections detail the generalized experimental protocols for determining the linearity and analytical range of a bioanalytical method for Tetrahydrocorticosterone, based on established guidelines and published methods.
Objective
To establish the linear relationship between the instrument response and the known concentration of the analyte and to define the upper and lower limits of reliable quantification.
Materials
-
Analytes: Tetrahydrocorticosterone and this compound (as internal standard) reference standards.
-
Blank Matrix: The biological matrix (e.g., plasma, urine) free of the analyte.
-
Reagents and Solvents: High-purity solvents (e.g., methanol, acetonitrile, water) and reagents for sample preparation.
-
Instrumentation: A validated LC-MS/MS system.
Procedure
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of Tetrahydrocorticosterone and a separate stock solution for the internal standard (this compound) in a suitable organic solvent.
- Prepare a series of working standard solutions by serially diluting the primary stock solution.
2. Preparation of Calibration Standards:
- Spike the blank biological matrix with the working standard solutions to create a set of at least six to eight non-zero calibration standards.
- The concentration range should be chosen to bracket the expected concentrations of the study samples.
- A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
3. Sample Preparation and Analysis:
- Process the calibration standards, quality control (QC) samples, and study samples using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Add a consistent amount of the internal standard (this compound) to all samples except the blank.
- Analyze the extracted samples using the LC-MS/MS method.
4. Data Analysis and Acceptance Criteria:
-
Linearity:
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.99.[1]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
-
Range (LLOQ and ULOQ):
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The analyte response at the LLOQ should be at least five times the response of the blank sample.
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of a Tetrahydrocorticosterone assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Free Urinary Steroids | Technology Networks [technologynetworks.com]
- 4. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Metrics for Tetrahydrocorticosterone-d3: A Guide to Detection and Quantification Limits
Expected Performance of Tetrahydrocorticosterone-d3
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of the quantification of its non-deuterated counterpart and other related steroid metabolites. The LOD and LOQ are not intrinsic properties of the molecule itself but are dependent on the analytical method, instrumentation, and matrix. However, by examining the performance of structurally similar steroids, we can establish a reliable estimate of the expected performance for this compound.
The following table summarizes the LOD and LOQ values for related steroid hormones, including deuterated cortisol, determined by LC-MS/MS. These values provide a benchmark for what can be anticipated when developing and validating an assay using this compound.
| Compound | Matrix | LOD | LOQ | Analytical Method |
| Cortisol-d3 | Plasma | 1.37 nmol/L | 2.73 nmol/L | LC-MS |
| Tetrahydrocortisol (THF) & allo-THF | Urine | 0.01 ng/mL | 0.05 ng/mL | LC-MS/MS |
| Cortisol (F) and Cortisone (B1669442) (E) | Urine | - | 0.1 ng/mL | LC-MS/MS[1] |
| Tetrahydro-metabolites | Urine | - | 0.2 ng/mL | LC-MS/MS[1] |
| Steroid Hormones (general) | Water | 1.5–2.4 ng/L | 3.4–4.3 ng/L | UHPLC-FSA |
Data synthesized from multiple sources to provide a comparative landscape.[1][2][3][4]
Experimental Protocols for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of bioanalytical method validation. The following protocol outlines a standard approach using LC-MS/MS for a deuterated steroid like this compound.
Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) for this compound in a relevant biological matrix (e.g., plasma, urine).
Materials:
-
This compound reference standard
-
Biological matrix (e.g., charcoal-stripped human plasma)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) supplies
-
High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards and quality control (QC) samples at decreasing concentrations. The concentration range should be selected to encompass the expected low levels of the analyte.
-
Sample Preparation:
-
Spike the biological matrix with the calibration standards to create a calibration curve. A typical range for low-level steroid analysis might be from 0.05 ng/mL to 50 ng/mL.
-
Perform sample extraction to remove matrix interferences. This can be achieved through:
-
Protein Precipitation: Add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet proteins.[5]
-
Liquid-Liquid Extraction (LLE): Use an organic solvent such as ethyl acetate (B1210297) to extract the analyte from the aqueous matrix.[3]
-
Solid-Phase Extraction (SPE): Use a cartridge to selectively retain and then elute the analyte.
-
-
Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation from potential interferences.
-
Optimize the mass spectrometer settings (e.g., precursor/product ion transitions, collision energy, and source parameters) for this compound.
-
-
Data Analysis and Calculation:
-
LOD Determination: The LOD is typically determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often calculated based on the signal-to-noise ratio (S/N), with a common threshold being S/N ≥ 3.
-
LOQ Determination: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The S/N ratio for the LOQ is generally expected to be ≥ 10. The precision (%CV) and accuracy (%bias) at the LOQ should typically be within ±20%.
-
Visualizing Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the role of this compound as an internal standard and the workflow for determining its LOD and LOQ.
Caption: Workflow for using this compound as an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synnovis.co.uk [synnovis.co.uk]
Evaluating the Isotopic Contribution of Tetrahydrocorticosterone-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tetrahydrocorticosterone (B45631) (THC), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive evaluation of Tetrahydrocorticosterone-d3 as an internal standard, comparing its theoretical performance with an ideal alternative, ¹³C-labeled Tetrahydrocorticosterone, supported by established principles of stable isotope dilution analysis.
Tetrahydrocorticosterone, a metabolite of corticosterone, plays a significant role in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, and the use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis.
The Role of Internal Standards in LC-MS/MS
An ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout the analytical process. This includes extraction efficiency, ionization response, and chromatographic retention. Stable isotope-labeled compounds, where one or more atoms are replaced with a heavier isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)), are considered the most suitable internal standards.
Evaluating this compound: A Deuterated Internal Standard
This compound is a deuterated analog of THC, where three hydrogen atoms have been replaced by deuterium. While widely used due to their cost-effectiveness, deuterated standards have inherent characteristics that can influence their performance.
Expected Performance Characteristics of this compound:
| Performance Metric | Expected Outcome for this compound | Rationale |
| Chemical Purity | High (>95%) | Commercially available standards are typically synthesized to high chemical purity. |
| Isotopic Purity | Variable | The percentage of the desired d3 species and the presence of other isotopic variants (d0, d1, d2, d4, etc.) can vary between batches and manufacturers. |
| Chromatographic Co-elution | Potential for slight retention time shift | The difference in bond energy between C-H and C-D can lead to a slight difference in chromatographic behavior, known as the "isotope effect".[1] |
| Isotopic Stability | Generally stable, but potential for back-exchange | Deuterium atoms, especially those at certain positions, can be susceptible to exchange with protons from the solvent or matrix, compromising quantitation.[2] |
| Matrix Effect Compensation | Good, but may be incomplete if co-elution is not perfect | If the deuterated standard does not perfectly co-elute with the analyte, it may experience different levels of ion suppression or enhancement in the mass spectrometer source.[1] |
The Ideal Alternative: ¹³C-Labeled Tetrahydrocorticosterone
A superior, albeit often more expensive, alternative to deuterated standards is the use of ¹³C-labeled internal standards. In this case, one or more carbon atoms in the Tetrahydrocorticosterone molecule would be replaced with the stable ¹³C isotope.
Comparative Performance of a Hypothetical ¹³C-Labeled Tetrahydrocorticosterone:
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Tetrahydrocorticosterone (Carbon-13) |
| Chromatographic Co-elution | Potential for slight shift | Identical retention time |
| Isotopic Stability | Potential for back-exchange | Highly stable, no exchange |
| Matrix Effect Compensation | Potentially incomplete | Optimal and reliable |
| Cost | Generally lower | Generally higher |
The virtually identical physicochemical properties of a ¹³C-labeled internal standard ensure perfect co-elution with the native analyte.[1][3] This guarantees that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[1] Furthermore, the carbon-carbon bonds are not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical process.[2][3]
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound or ¹³C-labeled Tetrahydrocorticosterone).
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Tetrahydrocorticosterone from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrahydrocorticosterone: Precursor ion (e.g., [M+H]⁺) → Product ion.
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion.
-
(Hypothetical) ¹³C-Labeled THC: Precursor ion (e.g., [M+H]⁺) → Product ion.
-
-
Collision energy and other MS parameters should be optimized for each analyte and internal standard.
-
Visualizing the Workflow and Pathway
To further aid in understanding the analytical process and the biological context, the following diagrams are provided.
Conclusion
While this compound can be a suitable internal standard for the quantification of Tetrahydrocorticosterone, researchers must be aware of its potential limitations, namely the possibility of chromatographic shifts and isotopic instability. For applications demanding the highest level of accuracy and reliability, a ¹³C-labeled internal standard, if available, would be the superior choice. In the absence of direct comparative data for this compound, a thorough in-house validation is critical to ensure its performance characteristics meet the specific requirements of the analytical method. This includes assessing isotopic purity, stability, and the degree of co-elution with the native analyte under the employed chromatographic conditions.
References
Performance Characteristics of Tetrahydrocorticosterone-d3 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of steroid hormones is paramount. Tetrahydrocorticosterone (THC), a key metabolite of corticosterone (B1669441), plays a significant role in various physiological and pathological processes. Accurate measurement of THC in biological matrices such as plasma, urine, and serum is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as Tetrahydrocorticosterone-d3 (THC-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This guide provides a comparative overview of the performance characteristics of THC-d3 in different biological matrices, supported by experimental data from studies on analogous deuterated steroids. While direct comparative studies on THC-d3 are limited, the data presented for structurally similar compounds provide a strong indication of its expected performance.
Data Presentation: Performance Characteristics of Deuterated Steroid Internal Standards
The following tables summarize the typical performance characteristics of analytical methods employing deuterated internal standards for the quantification of corticosteroids and their metabolites in various biological matrices. This data serves as a reference for the expected performance of this compound.
Table 1: Performance Characteristics in Human Plasma/Serum
| Parameter | Typical Performance of Deuterated Steroid IS | Alternative Internal Standards' Performance |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL |
| Accuracy (Recovery) | 85% - 115% | 80% - 120% |
| Precision (CV%) | <15% | <20% |
| Matrix Effect | Minimal and compensated | Variable, may require extensive optimization |
Table 2: Performance Characteristics in Human Urine
| Parameter | Typical Performance of Deuterated Steroid IS | Alternative Internal Standards' Performance |
| Linearity (r²) | >0.99 | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 10 ng/mL | 1 - 20 ng/mL |
| Accuracy (Recovery) | 80% - 110% | 75% - 115% |
| Precision (CV%) | <15% | <20% |
| Matrix Effect | Effectively compensated | Significant, often requires extensive sample cleanup |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for the quantification of Tetrahydrocorticosterone using THC-d3 as an internal standard.
Sample Preparation
1. Solid-Phase Extraction (SPE) for Urine and Plasma/Serum:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Mix 1 mL of the biological sample (urine, plasma, or serum) with the internal standard (THC-d3) solution. Acidify the sample with formic acid to a pH of ~3. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Protein Precipitation for Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (THC-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Tetrahydrocorticosterone and this compound need to be optimized. For example:
-
Tetrahydrocorticosterone: [M-H]⁻ → product ion 1, product ion 2
-
This compound: [M+3-H]⁻ → product ion 1', product ion 2'
-
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of Tetrahydrocorticosterone using THC-d3.
Caption: Simplified overview of the corticosterone synthesis and metabolism pathway.
Safety Operating Guide
Proper Disposal of Tetrahydrocorticosterone-d3: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Tetrahydrocorticosterone-d3 to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this deuterated steroid.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, consult your institution's Environmental Health & Safety (EHS) department for specific guidance and protocols. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is required.
Quantitative Data Summary
The following table summarizes key information for Tetrahydrocorticosterone, the non-deuterated parent compound. This data should be considered relevant for the handling and disposal of the d3 variant.
| Property | Value |
| Molecular Formula | C₂₁H₃₁D₃O₄ |
| Appearance | Solid |
| Hazards | May cause skin and eye irritation.[1][2] Potential for reproductive toxicity. |
| Disposal Recommendation | Dispose of as hazardous chemical waste. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste through your institution's EHS program.
-
Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution (e.g., methanol), collect it in a separate, compatible hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by EHS personnel.
-
-
Decontamination of Labware:
-
All reusable labware that has come into contact with this compound must be decontaminated.
-
Triple-rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
For large spills, evacuate the area and immediately contact your institution's EHS office.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tetrahydrocorticosterone-d3
For Immediate Release
Researchers, scientists, and drug development professionals now have a clear, actionable guide for the safe handling and disposal of Tetrahydrocorticosterone-d3. This essential resource provides immediate safety and logistical information, ensuring the well-being of laboratory personnel and the integrity of experimental work. Due to the nature of this compound, it is imperative to handle it with the utmost care, adhering to stringent safety protocols.
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[3] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the compound, especially when in solution.[3] |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | A properly fitted respirator should be used if handling the solid compound outside of a certified chemical fume hood.[1][3] | Required if there is a risk of aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following step-by-step guide outlines the recommended workflow from the moment the compound is received to its final disposal.
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks.[3] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Access to the storage location should be restricted to authorized personnel only.
Preparation of Stock Solution: All handling of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.[3] Use a calibrated balance for accurate weighing. When preparing solutions, add the solvent slowly to the compound to avoid splashing.
Experimental Use: When diluting stock solutions or adding the compound to experimental setups, it is crucial to continue wearing all prescribed PPE.[3] To contain any potential spills, work should be conducted over a disposable absorbent bench pad.[3]
Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated.[3] Consult your institution's safety guidelines for appropriate decontamination procedures. After each use, wipe down all work surfaces in the fume hood with a suitable cleaning agent.[3]
Disposal Plan: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[3]
-
Solid Waste: Contaminated items such as gloves, bench pads, and pipette tips should be collected in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4] Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols for controlled substances and hazardous waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
